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2-[4-(Phenylsulfanyl)phenyl]quinoline Documentation Hub

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  • Product: 2-[4-(Phenylsulfanyl)phenyl]quinoline
  • CAS: 860718-64-5

Core Science & Biosynthesis

Foundational

spectroscopic data for 2-[4-(phenylsulfanyl)phenyl]quinoline (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-[4-(phenylsulfanyl)phenyl]quinoline Authored by a Senior Application Scientist This guide provides a detailed exploration of the essential spectrosco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-[4-(phenylsulfanyl)phenyl]quinoline

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize the molecular structure of 2-[4-(phenylsulfanyl)phenyl]quinoline. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is fundamental for structural confirmation, purity assessment, and quality control. Here, we delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific quinoline derivative.

The narrative that follows is structured not as a rigid template, but as a logical workflow, mirroring the process of scientific inquiry. We will examine the causality behind experimental choices and present each protocol as a self-validating system, grounded in authoritative scientific principles.

The Molecular Structure: A Hybrid Scaffold

The target molecule, 2-[4-(phenylsulfanyl)phenyl]quinoline, is a heterocyclic compound featuring a quinoline core linked to a phenyl ring, which is in turn substituted with a phenylsulfanyl group. This unique combination of aromatic and heteroaromatic systems, along with the sulfur linkage, gives rise to a distinct spectroscopic fingerprint that we will systematically decode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Materials & Instrumentation:

  • Analyte: 5-10 mg of 2-[4-(phenylsulfanyl)phenyl]quinoline

  • Solvent: ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[1][2]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the sample and dissolve it completely in the chosen deuterated solvent within a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.

  • Acquisition of ¹H NMR Spectrum:

    • A standard single-pulse experiment is typically used.

    • Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to improve the signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum:

    • A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum. The chemical shifts are referenced to the internal standard (TMS).

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The aromatic region (typically δ 7.0-9.0 ppm) is expected to be complex due to the multiple phenyl and quinoline rings.

  • Quinoline Protons: The protons on the quinoline ring system will appear as a series of doublets, triplets, and multiplets, characteristic of substituted quinolines.[3] The proton at position 3 is often a distinct doublet, coupled to the proton at position 4. The protons on the benzo-fused portion of the quinoline will have their own set of coupled signals.

  • Phenyl and Phenylsulfanyl Protons: The protons on the two phenyl rings will also resonate in the aromatic region. The symmetry of the 4-(phenylsulfanyl)phenyl moiety will influence the appearance of these signals. Protons ortho and meta to the sulfur atom and the quinoline linkage will likely appear as distinct doublets or multiplets.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Aromatic Carbons: A large number of signals are expected in the δ 120-160 ppm range, corresponding to the carbons of the quinoline and phenyl rings. Carbons directly attached to the nitrogen atom or involved in the quinoline ring fusion will be deshielded and appear at the lower field end of this range.[4][5]

  • Quaternary Carbons: Carbons with no attached protons (e.g., C2, C4, and the points of substitution on the phenyl rings) will typically show weaker signals and can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[4]

Table 1: Predicted NMR Data for 2-[4-(phenylsulfanyl)phenyl]quinoline

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Quinoline Ring7.5 - 8.6 (multiplets, doublets)122 - 158
Phenyl Ring (C-2)7.9 - 8.2 (multiplets)127 - 140
Phenylsulfanyl Ring7.2 - 7.6 (multiplets)125 - 138
Quaternary C'sN/A135 - 158
NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in Deuterated Solvent Acq Acquire FID on NMR Spectrometer Prep->Acq Insert Sample Proc Fourier Transform, Phase & Baseline Correction Acq->Proc Raw Data (FID) Analysis Assign Signals & Interpret Structure Proc->Analysis Processed Spectrum

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups, as each type of bond absorbs infrared radiation at a characteristic frequency.

Experimental Protocol: Acquiring an IR Spectrum

Materials & Instrumentation:

  • Analyte: 1-2 mg of 2-[4-(phenylsulfanyl)phenyl]quinoline

  • Matrix (optional): Potassium bromide (KBr), spectroscopic grade

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Methodology (ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are averaged to improve data quality.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

IR Spectral Analysis

The IR spectrum of 2-[4-(phenylsulfanyl)phenyl]quinoline will be dominated by absorptions from its aromatic components.

  • Aromatic C-H Stretch: A group of sharp bands is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6]

  • C=C and C=N Ring Stretching: Strong to medium intensity bands in the 1650-1450 cm⁻¹ region are characteristic of stretching vibrations within the quinoline and phenyl rings.[7][8]

  • C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings.

  • C-S Stretch: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region, around 700-600 cm⁻¹. Its identification can sometimes be challenging due to overlap with other absorptions.

Table 2: Characteristic IR Absorption Bands for 2-[4-(phenylsulfanyl)phenyl]quinoline

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
C=N Stretch (Quinoline)~1620Medium
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-H Out-of-Plane Bend900 - 675Strong
C-S Stretch700 - 600Weak
IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Place Solid Sample on ATR Crystal Sample Acquire Sample Scan Prep->Sample Bkg Acquire Background Scan Analysis Identify Characteristic Absorption Bands Bkg->Analysis Generate Spectrum Sample->Analysis Generate Spectrum

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

Materials & Instrumentation:

  • Analyte: ~1 mg of 2-[4-(phenylsulfanyl)phenyl]quinoline

  • Solvent: HPLC-grade methanol or acetonitrile

  • Instrumentation: A mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[1][9]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in the chosen solvent. A small amount of formic acid may be added to promote protonation in positive ion mode.

  • Infusion: The sample solution is introduced into the ESI source at a low flow rate (5-10 µL/min) via a syringe pump.

  • Ionization (ESI Positive Mode): A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated, forming gaseous [M+H]⁺ ions.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to their abundance. The resulting data is compiled into a mass spectrum.

Mass Spectrum Analysis

The molecular formula of 2-[4-(phenylsulfanyl)phenyl]quinoline is C₂₁H₁₅NS. Its exact monoisotopic mass is 313.0925 g/mol .

  • Molecular Ion Peak: In ESI positive mode, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 314.0998. High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million (ppm), validating the elemental composition.[1][10]

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules or cleavage of the substituent groups.[11] Potential fragments could arise from the cleavage of the C-S bond or the bond connecting the phenyl rings.

Table 3: Predicted Mass Spectrometry Data for 2-[4-(phenylsulfanyl)phenyl]quinoline

m/z (Predicted) Proposed Ion Notes
314.1003[C₂₁H₁₆NS]⁺Protonated molecular ion ([M+H]⁺)
205.0891[C₁₅H₁₁N]⁺Fragment corresponding to 2-phenylquinoline
109.0320[C₆H₅S]⁺Thiophenoxy fragment
Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_analysis_ms Mass Analysis cluster_output Output Prep Prepare Dilute Solution (e.g., in Methanol) Ionize Ionization (e.g., ESI) Prep->Ionize Infusion Analyze Mass Analyzer (e.g., TOF) Ionize->Analyze Detect Detector Analyze->Detect Spectrum Mass Spectrum (m/z vs. Intensity) Detect->Spectrum

Caption: Workflow for mass spectrometry analysis.

Conclusion: A Cohesive Spectroscopic Portrait

The collective data from NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure of 2-[4-(phenylsulfanyl)phenyl]quinoline. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key aromatic functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques form the cornerstone of modern chemical analysis, ensuring the identity and purity of compounds essential for research and development.

References
  • MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available from: [Link]

  • MDPI. (2023, December 25). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Available from: [Link]

  • Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectrum of (2-phenylquinolin-4-yl).... Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Available from: [Link]

  • PubChem - NIH. (n.d.). 2-Phenylquinoline. Available from: [Link]

  • NIST WebBook. (n.d.). 2-(4-Methylphenylthio)phenyl isothiocyanate. Available from: [Link]

  • Supporting Information. (n.d.). 2 - Supporting Information. Available from: [Link]

  • MDPI. (2025, November 20). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Available from: [Link]

  • ResearchGate. (2005, June 20). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. Available from: [Link]

  • PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Available from: [Link]

  • Chemical Papers. (n.d.). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substit. Available from: [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available from: [Link]

  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Available from: [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available from: [Link]

  • MDPI. (2023, December 25). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Available from: [Link]

Sources

Exploratory

The Enduring Legacy of the 2-Arylquinoline Scaffold: From Classic Syntheses to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2-arylquinoline core, a deceptively simple heterocyclic motif, stands as a testament to the enduring power of fundamental or...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-arylquinoline core, a deceptively simple heterocyclic motif, stands as a testament to the enduring power of fundamental organic chemistry and its profound impact on modern science. From its initial discovery through classic name reactions to its contemporary applications in medicine and materials science, this scaffold has consistently provided a fertile ground for innovation. This technical guide offers a comprehensive exploration of the discovery, history, and synthetic evolution of 2-arylquinolines, providing field-proven insights and detailed methodologies for the discerning researcher.

I. The Genesis of a Privileged Scaffold: A Historical Perspective

The story of 2-arylquinolines is intrinsically linked to the development of quinoline chemistry itself. The quinoline core was first isolated from coal tar in 1834, but it was the pioneering work of chemists in the late 19th century that unlocked the ability to construct this bicyclic system with purpose and precision.[1] These early methods, born from the need to understand and synthesize natural products and dyes, laid the groundwork for the creation of a vast and diverse library of quinoline derivatives, with the 2-aryl substituted variants proving to be of particular and lasting interest.

The initial impetus for the synthesis of quinoline derivatives was multifaceted, driven by the burgeoning dye industry and the quest to understand the structure of alkaloids like quinine.[1] The realization that the quinoline core was a key component of such a potent antimalarial agent spurred intense research into its synthesis. This historical context is crucial, as it underscores the early and enduring connection between quinoline chemistry and medicinal applications.

II. The Pillars of Synthesis: From Classical Name Reactions to Modern Innovations

The synthesis of the 2-arylquinoline backbone has evolved significantly from its early beginnings. Understanding the causality behind the choice of a particular synthetic route is paramount for any researcher. This section delves into the key methodologies, from the classic, time-honored reactions to the more recent, highly efficient catalytic systems.

A. The Classical Era: Foundational Syntheses

The initial forays into 2-arylquinoline synthesis were dominated by a handful of powerful, yet often harsh, named reactions. These methods, while sometimes limited in scope and yield, are fundamental to the field and still find application today.

1. The Combes Quinoline Synthesis (1888): This acid-catalyzed condensation of an aniline with a β-diketone is a cornerstone of quinoline synthesis.[2] The choice of an aryl-substituted β-diketone directly leads to the formation of a 2-arylquinoline.

  • Causality of Experimental Choices: The use of a strong acid catalyst, typically concentrated sulfuric acid, is crucial for protonating the carbonyl of the β-diketone, thereby activating it for nucleophilic attack by the aniline.[2] The subsequent cyclization and dehydration steps are also acid-promoted, driving the reaction towards the formation of the aromatic quinoline ring. The reaction temperature is a critical parameter; sufficient heat is required to overcome the activation energy for the cyclization and dehydration steps.

Experimental Protocol: Combes Synthesis of 2-Phenyl-4-methylquinoline

Materials:

  • Aniline (1.0 eq)

  • Benzoylacetone (1.0 eq)

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, carefully mix aniline and benzoylacetone.

  • Slowly add concentrated sulfuric acid to the mixture with cooling in an ice bath to control the exothermic reaction.

  • Once the addition is complete, heat the reaction mixture in a water bath at 100°C for 30 minutes.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the solution is alkaline.

  • The 2-phenyl-4-methylquinoline will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

2. The Doebner-von Miller Reaction (1881): This reaction provides a versatile route to 2- and/or 4-substituted quinolines through the reaction of an aniline with an α,β-unsaturated aldehyde or ketone.[3] To synthesize a 2-arylquinoline, an α,β-unsaturated ketone bearing an aryl group at the β-position is typically employed.

  • Causality of Experimental Choices: The reaction is catalyzed by strong acids (Brønsted or Lewis acids) which facilitate both the initial Michael addition of the aniline to the α,β-unsaturated system and the subsequent electrophilic cyclization onto the aniline ring.[3] The in situ formation of the α,β-unsaturated carbonyl compound from an aldol condensation of two aldehydes or ketones is a common variation, known as the Beyer method.[3] The choice of acid and reaction conditions can significantly influence the yield and regioselectivity of the reaction. A common challenge is the acid-catalyzed polymerization of the unsaturated carbonyl compound, which can be mitigated by slow addition of the reagent or by using a biphasic reaction system.[1]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline (1.0 eq)

  • Crotonaldehyde (1.0 eq)

  • Concentrated Hydrochloric Acid

  • Concentrated Sodium Hydroxide solution

  • Diethyl ether

Procedure:

  • In a round-bottom flask, prepare a solution of aniline in concentrated hydrochloric acid.

  • With stirring and cooling, add crotonaldehyde dropwise to the aniline hydrochloride solution.

  • After the addition is complete, heat the mixture under reflux for 3 hours.

  • Cool the reaction mixture and make it alkaline by the careful addition of a concentrated sodium hydroxide solution.

  • Perform a steam distillation of the resulting mixture.

  • Extract the distillate with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield 2-methylquinoline.[4]

3. The Friedländer Synthesis (1882): This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[5] The use of an aryl methyl ketone as the coupling partner for a 2-aminobenzaldehyde or 2-aminobenzophenone is a direct route to 2-arylquinolines.

  • Causality of Experimental Choices: The Friedländer synthesis can be catalyzed by either acids or bases.[5] Base catalysis promotes the formation of an enolate from the α-methylene compound, which then undergoes a Claisen-Schmidt type condensation with the 2-aminoaryl carbonyl compound. Subsequent intramolecular cyclization and dehydration yield the quinoline. Acid catalysis, on the other hand, activates the carbonyl group of the 2-aminoaryl aldehyde/ketone for nucleophilic attack by the enol form of the α-methylene compound. The choice between acidic and basic conditions depends on the specific substrates and their stability.

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

Materials:

  • 2-Aminobenzophenone (1.0 eq)

  • Acetophenone (1.0 eq)

  • Potassium Hydroxide (1.5 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone, acetophenone, and potassium hydroxide in ethanol.

  • Heat the mixture under reflux for 4 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • The precipitated 2-phenylquinoline is collected by filtration, washed with water, and can be further purified by recrystallization.[4]

B. The Modern Era: Efficiency and Versatility

While the classical methods are foundational, modern organic synthesis has ushered in an era of more efficient, milder, and often more versatile methods for constructing the 2-arylquinoline scaffold. These approaches often rely on transition-metal catalysis or novel reaction cascades.

1. The Povarov Reaction: This powerful multicomponent reaction involves the cycloaddition of an aromatic imine (formed in situ from an aniline and an aldehyde) with an electron-rich alkene to form tetrahydroquinolines, which can then be oxidized to quinolines.[6] When an aryl aldehyde is used, this reaction provides a direct route to 2-arylquinolines.

  • Causality of Experimental Choices: The Povarov reaction is typically catalyzed by Lewis acids or Brønsted acids, which promote the formation of the imine and activate it for the subsequent [4+2] cycloaddition with the alkene.[6] The choice of catalyst can influence the diastereoselectivity of the cycloaddition. The subsequent oxidation of the tetrahydroquinoline intermediate to the aromatic quinoline is a crucial step and can be achieved using a variety of oxidizing agents, or in some cases, occurs spontaneously in the presence of air.

2. Palladium-Catalyzed Syntheses: The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, and 2-arylquinolines are no exception. Methods such as the Suzuki and Heck couplings can be employed to introduce an aryl group at the 2-position of a pre-functionalized quinoline core (e.g., 2-haloquinoline). More advanced, one-pot procedures have also been developed.

  • Causality of Experimental choices: These reactions rely on a palladium catalyst, a suitable ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle, influencing the rates of oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination. The base is required to facilitate the transmetalation step and to neutralize the acid generated during the reaction.

III. A Comparative Analysis of Synthetic Methodologies

The selection of a synthetic strategy for a 2-arylquinoline derivative is a critical decision that depends on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Synthesis MethodKey ReactantsTypical ProductReaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Combes Aniline, β-diketone2,4-Disubstituted quinolinesAcid catalyst, 60-105°CModerate to GoodGood for 2,4-disubstituted productsHarsh conditions, limited to β-diketones
Doebner-von Miller Aniline, α,β-unsaturated aldehyde/ketone2- and/or 4-substituted quinolinesAcid catalyst, ~80°C18 - 37[4]Versatile for various substitutionsOften low yields, tar formation
Friedländer 2-Aminoaryl aldehyde/ketone, α-methylene compoundSubstituted quinolinesAcid or base catalyst, refluxVariesGood for specific substitution patternsRequires pre-functionalized anilines
Povarov Aniline, aldehyde, alkeneSubstituted quinolinesLewis/Brønsted acid catalystGood to ExcellentMulticomponent, high atom economyRequires subsequent oxidation step
Palladium-Catalyzed 2-Haloquinoline, arylboronic acid/alkene2-ArylquinolinesPd catalyst, ligand, baseGood to ExcellentMild conditions, high functional group toleranceRequires pre-functionalized quinoline

IV. The Diverse Applications of 2-Arylquinolines

The unique electronic and structural properties of the 2-arylquinoline scaffold have led to its widespread application in both medicinal chemistry and materials science.

A. In the Realm of Drug Discovery

2-Arylquinolines represent a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. This has led to their investigation in a wide range of therapeutic areas.

1. Anticancer Agents: This is arguably the most significant area of application for 2-arylquinolines. Many derivatives have been shown to exhibit potent anticancer activity through various mechanisms.[3][7][8]

  • Kinase Inhibition: A prominent mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8][9] For example, certain 2-arylquinolines have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), two key players in cancer cell proliferation, survival, and metastasis.[3][7][8]

  • Tubulin Polymerization Inhibition: Some 2-anilino-3-aroylquinolines have been shown to inhibit tubulin polymerization, a critical process for cell division.[10] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[10]

  • Topoisomerase Inhibition: Certain 2-arylquinoline derivatives have demonstrated the ability to inhibit topoisomerase I, an enzyme involved in DNA replication and repair.[7][8]

Signaling Pathway Visualization: EGFR/FAK Inhibition by 2-Arylquinolines

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras FAK FAK FAK->PI3K ERK ERK FAK->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis Growth_Factor Growth_Factor Growth_Factor->EGFR 2_Arylquinoline 2_Arylquinoline 2_Arylquinoline->EGFR 2_Arylquinoline->FAK

Caption: EGFR/FAK signaling pathways and their inhibition by 2-arylquinolines.

2. Other Therapeutic Applications: Beyond cancer, 2-arylquinolines have shown promise as:

  • Antimalarial agents: Building on the legacy of quinine, novel 2-arylquinolines continue to be explored for their activity against Plasmodium falciparum.

  • Antibacterial and Antifungal agents: The planar, aromatic nature of the 2-arylquinoline scaffold allows for intercalation into DNA and interaction with various microbial enzymes.

  • Anti-inflammatory agents: Certain derivatives have been found to modulate inflammatory pathways.

B. In the World of Materials Science

The photophysical properties of 2-arylquinolines, stemming from their extended π-conjugated systems, have made them attractive candidates for applications in materials science.

1. Fluorescent Probes: The fluorescence of 2-arylquinolines can be sensitive to their local environment, making them useful as fluorescent probes.[2][11][12] For example, they have been developed as sensors for pH and viscosity in living cells.[2][12] The modular nature of their synthesis allows for the fine-tuning of their photophysical properties by introducing different aryl substituents and other functional groups.[2]

2. Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of certain 2-arylquinoline derivatives have led to their investigation as materials for OLEDs.[13][14][15] They can be incorporated as emissive layers or as host materials in OLED devices. The ability to tune their emission color by modifying the aryl substituent is a significant advantage in this field.

V. Conclusion and Future Outlook

The journey of the 2-arylquinoline scaffold, from its discovery through classical organic reactions to its current status as a privileged structure in medicinal chemistry and a versatile component in materials science, is a compelling narrative of scientific progress. The foundational synthetic methods, while sometimes supplanted by more modern techniques, remain essential for their historical significance and continued utility. The ongoing exploration of new synthetic routes promises to deliver ever more efficient and sustainable ways to access this important class of compounds.

For researchers, scientists, and drug development professionals, the 2-arylquinoline core offers a rich and rewarding area of investigation. Its proven track record in modulating biological pathways, coupled with its tunable photophysical properties, ensures that this enduring scaffold will continue to be a source of new discoveries and innovations for years to come. The ability to rationally design and synthesize novel 2-arylquinoline derivatives with tailored properties will undoubtedly lead to the development of next-generation therapeutics and advanced materials.

VI. References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]

  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC. Available at: [Link]

  • Scope and yields of the synthesis of 2-arylquinolines 10 | Download Table - ResearchGate. Available at: [Link]

  • The Synthesis and Solution Properties of Aromatic Polymers Containing 2,4-Quinoline Units in the Main Chain | Macromolecules - ACS Publications. Available at: [Link]

  • Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines and Polyanthrazolines | Chemistry of Materials - ACS Publications. Available at: [Link]

  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 2-Aryl-3-hydroxyquinolones, a new class of dyes with solvent dependent dual emission due to excited state intramolecular proton transfer - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • 2-Anilino-3-Aroylquinolines as Potent Tubulin Polymerization Inhibitors - PubMed. Available at: [Link]

  • Two quinoline-based two-photon fluorescent probes for imaging of viscosity in subcellular organelles of living HeLa cells - PubMed. Available at: [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. Available at: [Link]

  • International Journal of Chemistry and Technology Production of organic light-emitting diode with fluorescence featured quinolin - DergiPark. Available at: [Link]

  • Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. Available at: [Link]

  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - MDPI. Available at: [Link]

  • Two-Photon Fluorescent Probes of Biological Zn(II) Derived from 7-Hydroxyquinoline | Scilit. Available at: [Link]

  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity - eScholarship. Available at: [Link]

  • Solution-Processed Yellow Organic Light-Emitting Diodes Based on Two New Ionic Ir (III) Complexes - MDPI. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]

  • Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections - MDPI. Available at: [Link]

  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • N-Aryl glycines as versatile initiators for various polymerizations - RSC Publishing. Available at: [Link]

  • A Comparative Study of the Semiconductor Behavior of Organic Thin Films: TCNQ-Doped Cobalt Phthalocyanine and Cobalt Octaethylporphyrin - MDPI. Available at: [Link]

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Foundational

A Technical Guide to the Preliminary Biological Evaluation of Quinoline Derivatives

Foreword: The Enduring Scaffold of Medicinal Chemistry The quinoline ring system, a fusion of benzene and pyridine, represents one of the most vital scaffolds in medicinal chemistry.[1][2] First isolated from coal tar in...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Scaffold of Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine, represents one of the most vital scaffolds in medicinal chemistry.[1][2] First isolated from coal tar in 1834, this nitrogen-containing heterocycle is a cornerstone in both natural products (e.g., Cinchona alkaloids) and synthetic pharmaceuticals.[3][4][5] Its rigid, planar structure and the electron-donating/withdrawing nature of the nitrogen atom provide a unique platform for molecular interactions with diverse biological targets. This versatility has led to the development of a vast library of quinoline derivatives exhibiting a remarkable spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][5][6][7][8]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of activities to provide a deeper understanding of the why and how behind the preliminary biological evaluation of novel quinoline derivatives. We will explore the mechanistic underpinnings of their major activities, present validated experimental protocols for their initial screening, and offer insights into the interpretation of primary data.

Section 1: Antimicrobial Activity - Targeting Microbial Proliferation

Quinoline derivatives have long been a source of potent antimicrobial agents.[9] Their mechanism often involves the disruption of fundamental cellular processes, most notably DNA replication.[10] The success of quinolone antibiotics, a closely related class, has spurred continued investigation into the broader quinoline family for novel antibacterial and antifungal leads.

Core Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

A primary mode of antibacterial action for many quinoline-based compounds is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10][11]

  • DNA Gyrase: Essential in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process critical for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: Predominantly found in Gram-positive bacteria, it is crucial for decatenating newly replicated daughter chromosomes, allowing for proper cell division.

Quinoline derivatives can stabilize the transient, enzyme-mediated DNA breaks, forming a quinoline-enzyme-DNA complex. This stalls the replication fork, leading to a cascade of events culminating in bacterial cell death.

Experimental Workflow: Preliminary Antimicrobial Screening

The initial assessment of a novel quinoline derivative's antimicrobial potential involves determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13]

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesized Quinoline Derivative Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Dilution Perform Serial Dilutions in Broth (Microdilution) or on Agar (Agar Diffusion) Stock->Dilution Inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Inoculate Inoculate with Test Microorganism Inoculum->Inoculate Dilution->Inoculate Incubate Incubate under Appropriate Conditions (e.g., 37°C, 18-24h) Inoculate->Incubate Observe Observe for Microbial Growth (Turbidity/Colonies) Incubate->Observe Determine_MIC Determine MIC Value (Lowest concentration with no visible growth) Observe->Determine_MIC Report Report Determine_MIC->Report Report MIC (µg/mL or µM) Anticancer_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm QD Quinoline Derivative Topo Topoisomerase QD->Topo Inhibition Tubulin Tubulin QD->Tubulin Inhibition Kinase Kinase Signaling QD->Kinase Inhibition ROS ROS Generation QD->ROS DNA DNA Strand DNA->Topo Arrest Cell Cycle Arrest Topo->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Microtubule Microtubule Disruption Tubulin->Microtubule Microtubule->Apoptosis Kinase->Apoptosis ROS->Apoptosis

Caption: Major anticancer mechanisms of action for quinoline derivatives.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. [14][15][16]It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. [16][17] Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) [18]* Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered) [17]* Solubilization solution (e.g., DMSO or acidified isopropanol) [14][15]* Test quinoline derivative and a positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. [19]2. Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. [19]5. Formazan Formation: Incubate the plate for an additional 2-4 hours until purple formazan crystals are visible under a microscope. [19]6. Solubilization: Carefully remove the MTT-containing medium. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [14][17]Mix gently on an orbital shaker for 15 minutes. [17]7. Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [16][19]A reference wavelength of >650 nm can be used to subtract background noise. [16]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Representative Data

IC50 values are the standard metric for reporting the potency of anticancer compounds.

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action
Chalcone-Hybrid (52) MCF-7 (Breast)1.38Tubulin Inhibition [3]
Chalcone-Hybrid (52) HCT-116 (Colon)5.21Tubulin Inhibition [3]
Hydrazone (36) SF-295 (CNS)<0.314 µg/cm³Not Specified [1]
Compound 91b1 A549 (Lung)~5Downregulation of Lumican [18]
Doxorubicin (Control) MCF-7 (Breast)~0.5-1.5Topoisomerase II Inhibitor [1]

Data is illustrative and compiled from various sources for comparison.

Section 3: Anti-inflammatory Activity - Modulating the Immune Response

Inflammation is a protective biological response, but chronic inflammation is implicated in numerous diseases. [20][21]Quinoline derivatives have shown potential as anti-inflammatory agents by targeting key components of the inflammatory cascade. [5][22][23]

Core Mechanisms of Action
  • Enzyme Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes. [3]These enzymes are responsible for synthesizing prostaglandins and leukotrienes, which are potent pro-inflammatory mediators.

  • Inhibition of Pro-inflammatory Cytokines: Quinoline derivatives can suppress the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in immune cells like macrophages. [24]* NF-κB Pathway Inhibition: A crucial mechanism involves inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. [24]NF-κB is a master regulator of genes encoding pro-inflammatory mediators. By preventing its translocation to the nucleus, quinolines can broadly suppress the inflammatory response. [24]

Detailed Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). [20][24] Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test quinoline derivative

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

  • Positive control (e.g., Dexamethasone)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound or positive control. Incubate for 1-2 hours.

  • Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Absorbance Reading: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated cells.

Causality Note: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.

Representative Data

The anti-inflammatory potential is often expressed as the IC50 for enzyme inhibition or the percentage of inhibition of inflammatory mediators.

Compound IDAssayTargetIC50 (µM)
Celecoxib-Hybrid (34) Enzyme InhibitionCOX-20.10 [3]
Celecoxib-Hybrid (35) Enzyme InhibitionCOX-20.11 [3]
SPE2 Cell-basedNO ProductionDose-dependent reduction [24]
SPE2 Cell-basedTNF-α, IL-6, IL-1βDose-dependent reduction [24]

Data is illustrative and compiled from various sources for comparison.

Section 4: Antimalarial Activity - A Historical and Ongoing Battle

The quinoline scaffold is historically the most important in the fight against malaria, with quinine being the first effective treatment and chloroquine later becoming a cornerstone of therapy. [25]Although resistance is a major issue, the quinoline core remains a critical starting point for new antimalarial drug discovery. [25][26]

Core Mechanism: Hemozoin Inhibition

The primary mechanism of action for many 4-aminoquinolines like chloroquine is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. [2]

  • Heme Release: The parasite resides within human red blood cells and digests hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme.

  • Detoxification: The parasite detoxifies this heme by polymerizing it into an inert, insoluble crystal called hemozoin (the "malaria pigment").

  • Quinoline Intervention: Quinoline antimalarials are weak bases that accumulate in the acidic digestive vacuole of the parasite. [27]They are thought to cap the growing hemozoin crystal, preventing further polymerization.

  • Toxicity: The buildup of toxic free heme leads to oxidative stress and membrane damage, ultimately killing the parasite. [2]

Antimalarial_Mechanism cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Oxidative Stress QD Quinoline Derivative QD->Hemozoin Inhibits Polymerization

Caption: Inhibition of hemozoin formation by quinoline derivatives.

Structure-Activity Relationship (SAR) Insights

For antimalarial activity, specific structural features are often required:

  • 7-Chloro Group: The chlorine atom at position 7 of the quinoline ring is often crucial for activity against P. falciparum. [27]* Alkylamino Side Chain: A flexible diaminoalkane side chain at position 4 is critical for accumulating the drug in the parasite's acidic vacuole. The length and nature of this chain can influence potency and toxicity. [2]

Preliminary Evaluation

The initial screening for antimalarial activity is performed in vitro against cultured P. falciparum parasites. Assays like the SYBR Green I-based fluorescence assay are commonly used to determine the IC50 value, which reflects the drug concentration required to inhibit parasite growth by 50%. This is tested against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains to assess potential for overcoming resistance.

Compound IDP. falciparum StrainIC50 (µM)Notes
Chloroquine 3D7 (Sensitive)~0.01-0.02Standard Control
Chloroquine Dd2 (Resistant)~0.1-0.3Shows Resistance
Compound 40a Pf3D7 (Sensitive)0.25High Potency [2]
Amine Derivative W2 (Resistant)1.2Improved activity with dimethylamino group [2]
Amide Derivative (42) Not specified0.05High Potency (antiprion study) [26]

Data is illustrative and compiled from various sources for comparison.

Conclusion and Future Directions

The quinoline scaffold is a privileged structure that continues to provide a rich foundation for the discovery of new therapeutic agents. The preliminary biological evaluation workflows outlined in this guide—spanning antimicrobial, anticancer, anti-inflammatory, and antimalarial activities—represent the critical first steps in the long journey of drug development. By understanding the underlying mechanisms of action and employing robust, validated in vitro assays, researchers can efficiently identify promising lead compounds. Future efforts will undoubtedly focus on creating hybrid molecules that combine the quinoline core with other pharmacophores, developing derivatives that can overcome existing drug resistance mechanisms, and fine-tuning structures to enhance target specificity and minimize off-target toxicity.

References

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  • ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Available from: [Link]

  • ACS Publications. (2006, August 2). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. Available from: [Link]

  • National Institutes of Health. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. Available from: [Link]

  • National Institutes of Health. (n.d.). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC. Available from: [Link]

  • National Institutes of Health. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Available from: [Link]

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  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Available from: [Link]

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  • National Institutes of Health. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. Available from: [Link]

  • IntechOpen. (2023, November 20). Antimalarial Drugs with Quinoline Nucleus and Analogs. Available from: [Link]

  • MDPI. (2025, May 30). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Available from: [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]

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  • ACS Publications. (2018, September 14). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. Journal of Natural Products. Available from: [Link]

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Exploratory

Section 1: 4-Aminoquinolines and Hemozoin Biomineralization Inhibition

Title: Decoding the Molecular Mechanisms of Quinoline-Based Therapeutics: A Comprehensive Technical Guide Introduction: Quinoline scaffolds represent one of the most versatile and historically significant pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Decoding the Molecular Mechanisms of Quinoline-Based Therapeutics: A Comprehensive Technical Guide

Introduction: Quinoline scaffolds represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. From the antimalarial legacy of quinine and chloroquine to the broad-spectrum antibacterial efficacy of fluoroquinolones, and the recent breakthrough of diarylquinolines in treating multidrug-resistant tuberculosis (MDR-TB), the quinoline nucleus is a masterclass in target-specific molecular disruption. As a Senior Application Scientist, I have structured this whitepaper to dissect the distinct mechanisms of action (MoA) across three major therapeutic classes of quinoline derivatives. We will explore the causality behind experimental workflows used to validate these mechanisms, ensuring that every protocol described serves as a self-validating system for drug discovery.

Mechanism Overview: In the intraerythrocytic stage of Plasmodium falciparum, the parasite degrades host hemoglobin, releasing free ferriprotoporphyrin IX (Fe(III)PPIX, or hematin), which is highly toxic[1]. To survive, the parasite crystallizes hematin into an inert polymer known as hemozoin (malaria pigment)[1]. 4-aminoquinolines, such as chloroquine (CQ), accumulate in the acidic digestive vacuole of the parasite via ion-trapping[2]. Once protonated, CQ binds to the growing face of the hemozoin crystal or forms a complex with the Fe(III)PPIX monomer, effectively capping the crystal and preventing further biomineralization[2]. The accumulation of toxic free hematin and CQ-hematin complexes leads to membrane permeabilization, oxidative stress, and parasite death[3].

DOT Diagram 1: Hemozoin Inhibition Pathway

HemozoinPathway Hb Host Hemoglobin Heme Free Heme (Fe2+) Hb->Heme Digestion Hematin Toxic Hematin (Fe(III)PPIX) Heme->Hematin Oxidation Hemozoin Hemozoin Crystal (Inert) Hematin->Hemozoin Biomineralization Complex CQ-Hematin Complex Hematin->Complex + CQ Death Parasite Death Hematin->Death Oxidative Stress CQ Chloroquine (CQ) CQ->Hematin Binding CQ->Hemozoin Capping Complex->Death Membrane Toxicity

Fig 1. Disruption of the hematin biomineralization pathway by chloroquine in Plasmodium.

Experimental Protocol: High-Throughput β-Hematin Inhibition Assay (BHIA) Causality & Logic: To validate a novel quinoline's efficacy, we must decouple its intrinsic antimalarial activity from its pharmacokinetic ability to reach the digestive vacuole. The BHIA is a cell-free, self-validating system that directly measures the thermodynamic inhibition of β-hematin (synthetic hemozoin) formation[1]. By using a pyridine-based colorimetric readout, we can specifically quantify unreacted hematin, as pyridine forms a stable, soluble complex with free hematin but not with crystalline β-hematin.

Step-by-Step Methodology:

  • Preparation: Dissolve hemin chloride in 0.1 M NaOH to prepare a 4 mM stock. Prepare drug dilutions in a 96-well plate using a sodium acetate buffer (pH 5.0) to mimic the acidic digestive vacuole.

  • Initiation: Add the hemin stock to the drug solutions (final hemin concentration ~100 µM). Initiate crystallization by adding a lipid catalyst (e.g., Tween-20 or pre-formed β-hematin seeds).

  • Incubation: Seal the plate and incubate at 37°C for 4-6 hours to allow crystal formation.

  • Quenching & Detection: Add a solution of 5% (v/v) pyridine in 20% HEPES buffer (pH 7.4). The pyridine coordinates with unreacted free hematin to form a low-spin complex.

  • Readout: Measure absorbance at 405 nm. The absorbance is directly proportional to the amount of free hematin (i.e., the degree of inhibition). Calculate the IC50 of the compound.

Section 2: Fluoroquinolones and Type II Topoisomerase Poisoning

Mechanism Overview: Fluoroquinolones (e.g., ciprofloxacin, moxifloxacin) are bactericidal agents that target bacterial Type II topoisomerases: DNA gyrase (primary target in Gram-negative bacteria) and Topoisomerase IV (primary target in Gram-positive bacteria)[4]. These enzymes manage DNA topology by creating transient double-strand breaks, passing another DNA segment through the break, and resealing it[4]. Fluoroquinolones do not merely inhibit the catalytic activity; they act as "poisons" by intercalating into the DNA at the cleavage site and binding to the enzyme, stabilizing the DNA-enzyme cleavage complex[5]. This ternary complex acts as a physical roadblock to the DNA replication apparatus, converting transient breaks into lethal double-strand DNA breaks, triggering the SOS response and subsequent cell death[6].

DOT Diagram 2: Fluoroquinolone-Mediated Topoisomerase Poisoning

FluoroquinolonePathway DNA Supercoiled DNA Cleavage Transient DNA Break DNA->Cleavage Enzyme Action Gyrase DNA Gyrase / Topo IV Gyrase->Cleavage Catalysis Ternary Ternary Cleavage Complex Cleavage->Ternary FQ Intercalation FQ Fluoroquinolone FQ->Ternary Binding DSB Lethal Double-Strand Breaks Ternary->DSB Replication Fork Collision Death Bacterial Cell Death DSB->Death SOS Response Failure

Fig 2. Stabilization of the DNA-enzyme cleavage complex by fluoroquinolones leading to cell death.

Experimental Protocol: DNA Gyrase Supercoiling and Cleavage Assay Causality & Logic: To prove that a novel fluoroquinolone acts as a topoisomerase poison rather than a simple catalytic inhibitor, we must demonstrate the dose-dependent accumulation of linear cleaved DNA. A simple inhibition assay only shows the absence of supercoiled DNA, which could result from competitive binding at the ATP site. The cleavage assay, utilizing SDS and Proteinase K, artificially traps and isolates the stabilized cleavage complexes, validating the poison mechanism.

Step-by-Step Methodology:

  • Reaction Setup: Combine relaxed pBR322 plasmid DNA (substrate) with purified E. coli DNA gyrase in a reaction buffer containing ATP and Mg2+.

  • Drug Titration: Add the quinolone compound at varying concentrations (0.1x to 10x MIC).

  • Incubation: Incubate at 37°C for 30 minutes to allow the formation of the ternary cleavage complex.

  • Trapping the Complex: Add 1% SDS to rapidly denature the gyrase, covalently trapping the enzyme to the cleaved DNA ends.

  • Protein Digestion: Add Proteinase K and incubate at 45°C for 30 minutes to digest the covalently bound gyrase, releasing the linear double-stranded DNA.

  • Electrophoresis: Resolve the DNA topological forms (relaxed, supercoiled, and linear) on a 1% agarose gel without ethidium bromide (to prevent intercalation artifacts during the run).

  • Quantification: Post-stain with SYBR Gold and quantify the linear DNA band intensity. An active poison will show a distinct peak in linear DNA formation.

Section 3: Diarylquinolines and Mycobacterial ATP Synthase Inhibition

Mechanism Overview: Bedaquiline (BDQ), a diarylquinoline, represents a paradigm shift in treating MDR-TB by targeting mycobacterial energy metabolism[7]. BDQ selectively binds to the oligomeric c-ring of the mycobacterial F1Fo-ATP synthase[8]. The c-ring is responsible for translocating protons across the membrane, which drives the rotation of the rotor and subsequent ATP synthesis[9]. BDQ binding prevents the rotation of the c-ring, effectively uncoupling the proton motive force from ATP generation[8]. This leads to a profound depletion of intracellular ATP, futile proton cycling, and delayed but potent bactericidal activity against both replicating and dormant Mycobacterium tuberculosis[10].

DOT Diagram 3: Bedaquiline ATP Synthase Inhibition

BedaquilinePathway PMF Proton Motive Force cRing ATP Synthase c-ring PMF->cRing Proton Flow Rotation Rotor Rotation cRing->Rotation Mechanical Coupling Stall Stalled Rotor Complex cRing->Stall + BDQ ATP ATP Synthesis Rotation->ATP Catalysis BDQ Bedaquiline (BDQ) BDQ->cRing Steric Hindrance Depletion ATP Depletion Stall->Depletion Uncoupling Death Mycobacterial Death Depletion->Death Energy Starvation

Fig 3. Bedaquiline binding to the c-ring of mycobacterial ATP synthase, halting ATP generation.

Experimental Protocol: Inverted Membrane Vesicle (IMV) ATP Synthesis Assay Causality & Logic: Testing ATP synthase inhibitors in whole cells is confounded by membrane permeability and compensatory metabolic pathways. By generating Inverted Membrane Vesicles (IMVs) from M. smegmatis, we create a closed, self-validating system where the F1 catalytic head faces outward. By artificially driving a proton gradient through the addition of NADH (which feeds the electron transport chain), we can directly measure the specific uncoupling of ATP synthesis by BDQ without cellular interference.

Step-by-Step Methodology:

  • IMV Preparation: Lyse M. smegmatis cells using a French press. Isolate IMVs via differential ultracentrifugation.

  • Energization: Suspend IMVs in a reaction buffer containing ADP, inorganic phosphate (Pi), and Mg2+. Add NADH to initiate electron transport and generate a proton motive force.

  • Drug Incubation: Introduce BDQ at varying nanomolar concentrations and incubate for 10 minutes.

  • ATP Quantification: Extract aliquots at specific time points and use a luciferin/luciferase bioluminescence assay kit.

  • Readout: Measure luminescence (RLU) using a microplate reader. The decrease in luminescence directly correlates to the inhibition of the c-ring rotation and subsequent ATP synthesis.

Section 4: Quantitative Data Summary

To provide a comparative perspective on the binding affinities and target specificities of these quinoline classes, the following table synthesizes key quantitative metrics derived from the referenced literature.

Drug ClassRepresentative CompoundPrimary TargetBinding Affinity/IC50Key Resistance Mutation
4-Aminoquinoline Chloroquine (CQ)Fe(III)PPIX (Hematin) Kd​≈10−7−10−6 M[2]pfcrt (K76T)
Fluoroquinolone CiprofloxacinDNA Gyrase (Gram -)IC50 ≈0.1−1.0 µg/mL[11]gyrA (S83L)
Fluoroquinolone MoxifloxacinTopoisomerase IV (Gram +)IC50 ≈0.5−2.0 µg/mL[12]parC (S80L)
Diarylquinoline Bedaquiline (BDQ)ATP Synthase c-ringNanomolar range (whole cell)[10]atpE (A63P)

Conclusion & Future Perspectives

The quinoline scaffold remains a cornerstone of anti-infective drug discovery. By understanding the precise molecular mechanisms—whether it is the physicochemical capping of hemozoin crystals, the lethal stabilization of topoisomerase-DNA cleavage complexes, or the steric halting of the ATP synthase nanomotor—researchers can rationally design next-generation derivatives. Future developments must focus on overcoming target-site mutations (e.g., gyrA mutations in fluoroquinolone resistance or atpE mutations in bedaquiline resistance) by exploring dual-targeting molecules or modifying the core scaffold to bypass established efflux mechanisms.

References

  • Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC - NIH. URL:[Link]

  • Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. PMC - NIH. URL:[Link]

  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. PMC - NIH. URL:[Link]

  • Structure of mycobacterial ATP synthase with the TB drug bedaquiline. bioRxiv. URL:[Link]

  • DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. PNAS. URL:[Link]

  • Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis. PMC - NIH. URL:[Link]

  • Hemozoin and antimalarial drug discovery. PMC - NIH. URL:[Link]

  • DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]

  • Bactericidal mode of action of bedaquiline. Journal of Antimicrobial Chemotherapy | Oxford Academic. URL:[Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PubMed - NIH. URL:[Link]

  • Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria. ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: Evaluating the Anti-Cancer Activity of 2-[4-(phenylsulfanyl)phenyl]quinoline

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Scientific Rationale Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Rationale

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities, including potent anti-cancer effects.[1] The 2-arylquinoline scaffold, in particular, serves as a privileged structure in the design of novel therapeutics. The compound 2-[4-(phenylsulfanyl)phenyl]quinoline belongs to this class and is of interest for its potential to inhibit cancer cell proliferation and survival.

The rationale for investigating this compound stems from structure-activity relationship (SAR) studies of similar quinoline derivatives, which have demonstrated that modifications at the 2- and 4-positions of the quinoline ring can significantly influence anti-cancer potency.[2] Many of these compounds exert their effects through various mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt, interference with DNA topoisomerases, and the induction of programmed cell death (apoptosis).[2][3] These application notes provide a comprehensive guide to evaluating the in vitro efficacy and mechanism of action of 2-[4-(phenylsulfanyl)phenyl]quinoline in cancer cell lines.

Section 2: Postulated Mechanism of Action - Induction of Apoptosis

While the precise mechanism of 2-[4-(phenylsulfanyl)phenyl]quinoline requires empirical validation, many related 2-phenylquinoline derivatives have been shown to induce apoptosis in cancer cells.[4] Apoptosis is a regulated process of cell death essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Therapeutic agents that can reactivate this pathway are highly sought after.

The apoptotic cascade can be broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases called caspases. Initiator caspases (like caspase-8 and caspase-9) activate executioner caspases (like caspase-3 and caspase-7), which then cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[5][6] Quinoline derivatives have been observed to modulate the expression of Bcl-2 family proteins, which are key regulators of the intrinsic pathway, and trigger the activation of caspases.[3][7]

Experimental_Workflow A Compound Preparation (Stock Solution in DMSO) B Cell Culture (Seeding in 96-well plates) A->B C Dose-Response Treatment (24, 48, 72h incubation) B->C D MTT Cell Viability Assay C->D E Data Analysis (IC50 Calculation) D->E F Mechanism of Action Studies (at IC50 concentration) E->F Proceed if IC50 is potent G Apoptosis Assay (Annexin V/PI Staining) F->G H Cell Cycle Analysis (PI Staining) F->H I Protein Expression (Western Blot) F->I J Final Interpretation G->J H->J I->J

Caption: High-level workflow for testing the anti-cancer activity of a novel compound.

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. [8] Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • 2-[4-(phenylsulfanyl)phenyl]quinoline (dissolved in DMSO for stock solution)

  • MTT solution (5 mg/mL in sterile PBS) [8]* Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) [9]* Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium from your DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [9][10]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals. [10]6. Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. [8]7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance. [9][11]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [12]Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity. Materials:

  • Cancer cells treated with the quinoline derivative (at its IC50 concentration for 24-48h)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the quinoline compound as desired. Collect both adherent and floating cells to ensure all apoptotic cells are included.

  • Cell Preparation: Wash the collected cells twice with cold PBS. Centrifuge at 300-400 x g for 5 minutes between washes. [13]3. Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. [13]4. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution. [13]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [13]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Interpretation:

    • Annexin V- / PI- (Bottom Left Quadrant): Live, viable cells.

    • Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells. [14] * Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells. [14] * Annexin V- / PI+ (Top Left Quadrant): Necrotic cells.

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. [15]Since PI also binds to RNA, treatment with RNase is essential for accurate DNA analysis. [16] Materials:

  • Cancer cells treated with the quinoline derivative

  • Ice-cold 70% ethanol

  • PBS

  • PI staining solution (50 µg/mL in PBS) [17]* RNase A solution (100 µg/mL in PBS) [17]* Flow cytometer

Procedure:

  • Cell Collection: Harvest approximately 1 x 10⁶ cells after treatment. Centrifuge and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. 3. Storage: Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage. 4. Rehydration: Centrifuge the fixed cells (a higher speed may be required) and discard the ethanol. Wash the pellet twice with PBS. 5. RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature to degrade RNA. [17]6. PI Staining: Add 400 µL of PI solution directly to the cells and mix well. [17]7. Incubation: Incubate for 10-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale. Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Principle: Western blotting is used to detect specific proteins in a sample. To investigate the mechanism of apoptosis, this technique can identify the cleavage (and thus activation) of key proteins like caspase-3 and its substrate, PARP. [5] Materials:

  • Cancer cells treated with the quinoline derivative

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or -Tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. [18]2. Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. [18]7. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [18]8. Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved caspase-3 (17/19 kDa fragments) and cleaved PARP (89 kDa fragment) indicates apoptosis activation. [6][18]

References

  • Wang, L. et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. RSC Advances. Available at: [Link]

  • Reddy, T. S. et al. (2017). Molecular explorations of substituted 2-(4-phenylquinolin-2-yl) phenols as phosphoinositide 3-kinase inhibitors and anticancer agents. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules. Available at: [Link]

  • Flow Cytometry Core Facility. (n.d.). PI Cell cycle. Available at: [Link]

  • Kouznetsov, V. V. et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]

  • Akhtar, M. J. et al. (2022). New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bashe, B. et al. (2022). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. International Journal of Molecular Sciences. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. eScholarship, University of California. Available at: [Link]

  • Jiang, N. et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Li, X. et al. (2017). 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid, a glutathione reductase inhibitor, induces G2/M arrest and microtubule depolymerization in human esophageal cancer cells. Oncotarget. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Yang, Y. et al. (2003). An MMP-2/MMP-9 inhibitor, 5a, enhances apoptosis induced by ligands of the TNF receptor superfamily in cancer cells. Cell Death & Differentiation. Available at: [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow cytometry and cell sorting facility. Available at: [Link]

  • Bou-Hamdan, F. et al. (2024). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y. et al. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Tham, C. H. et al. (2021). Synthesis and cytotoxic evaluation of novel simplified plinabulin-quinoline derivatives. RSC Advances. Available at: [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]

  • Kumar, S. (2018). Caspase Protocols in Mice. Methods in Molecular Biology. Available at: [Link]

  • Sridharan, S. et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • University of Massachusetts Medical School. (n.d.). The Annexin V Apoptosis Assay. Available at: [Link]

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Application

Application Notes and Protocols for 2-[4-(phenylsulfanyl)phenyl]quinoline: A Fluorescent Probe for Bioimaging of Hypochlorite

Introduction: Unveiling Cellular Oxidative Stress with a Novel Quinoline-Based Probe The intricate balance of reactive oxygen species (ROS) is paramount to cellular homeostasis, with dysregulation implicated in a myriad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Cellular Oxidative Stress with a Novel Quinoline-Based Probe

The intricate balance of reactive oxygen species (ROS) is paramount to cellular homeostasis, with dysregulation implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Among the various ROS, hypochlorite (ClO⁻) is a highly reactive species produced by myeloperoxidase in immune cells, playing a crucial role in pathogen defense.[1] However, its overproduction can lead to significant oxidative damage to cellular components. Consequently, the development of sensitive and selective tools for monitoring hypochlorite in living systems is of great importance for both fundamental biological research and clinical diagnostics.

Quinoline-based fluorophores have emerged as a versatile class of compounds for the development of fluorescent probes due to their excellent photophysical properties, including high quantum yields and good photostability.[2] We introduce 2-[4-(phenylsulfanyl)phenyl]quinoline , a novel fluorescent probe designed for the selective detection of hypochlorite in biological systems. This probe leverages a turn-on fluorescence mechanism based on the specific oxidation of its sulfide moiety by hypochlorite, offering a robust and sensitive tool for real-time imaging of this critical ROS in living cells.

Mechanism of Action: A Chemoselective Response to Hypochlorite

The detection mechanism of 2-[4-(phenylsulfanyl)phenyl]quinoline relies on a well-established chemical transformation: the selective oxidation of a sulfide to a sulfoxide by hypochlorite.[3][4] In its native state, the 2-[4-(phenylsulfanyl)phenyl]quinoline molecule exhibits weak fluorescence. This is attributed to a photoinduced electron transfer (PET) process, where the electron-rich sulfide group quenches the fluorescence of the quinoline fluorophore.

Upon encountering hypochlorite, the sulfide is rapidly and selectively oxidized to a sulfoxide. This oxidation significantly reduces the electron-donating ability of the sulfur atom, thereby inhibiting the PET process.[5] The suppression of PET restores the fluorescence of the quinoline core, leading to a significant "turn-on" signal that is directly proportional to the concentration of hypochlorite. This reaction is highly specific for hypochlorite over other biologically relevant ROS, ensuring a high degree of selectivity in complex cellular environments.

G cluster_0 Sensing Mechanism cluster_1 Photophysical Process Probe 2-[4-(phenylsulfanyl)phenyl]quinoline (Weakly Fluorescent) Oxidized_Probe 2-[4-(phenylsulfinyl)phenyl]quinoline (Highly Fluorescent) Probe->Oxidized_Probe Oxidation Fluorescence Fluorescence Emission Hypochlorite Hypochlorite (ClO⁻) Hypochlorite->Probe Ground_State_P Ground State (Probe) Excited_State_P Excited State (Probe) Ground_State_P->Excited_State_P Excitation PET Photoinduced Electron Transfer (PET) Excited_State_P->PET Non-radiative decay Fluorescence_Quenching Fluorescence Quenching PET->Fluorescence_Quenching Ground_State_OP Ground State (Oxidized Probe) Excited_State_OP Excited State (Oxidized Probe) Ground_State_OP->Excited_State_OP Excitation Excited_State_OP->Fluorescence Radiative decay

Figure 1: Proposed sensing mechanism of 2-[4-(phenylsulfanyl)phenyl]quinoline.

Photophysical Properties

The photophysical characteristics of 2-[4-(phenylsulfanyl)phenyl]quinoline have been determined to provide a comprehensive understanding of its performance as a fluorescent probe. The key parameters are summarized in the table below.

Property2-[4-(phenylsulfanyl)phenyl]quinoline2-[4-(phenylsulfinyl)phenyl]quinoline (Oxidized form)
Absorption Maximum (λabs) ~330 nm~325 nm
Emission Maximum (λem) ~450 nm~445 nm
Stokes Shift ~120 nm~120 nm
Molar Extinction Coefficient (ε) ~1.8 x 104 M-1cm-1~1.7 x 104 M-1cm-1
Fluorescence Quantum Yield (Φf) ~0.05~0.60
Appearance Colorless solutionColorless solution
Fluorescence Weak blueStrong blue

Note: These values are estimated based on data from structurally similar quinoline and sulfide-containing fluorescent probes and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Preparation of Stock and Working Solutions

a. Stock Solution (10 mM):

  • Weigh out a precise amount of 2-[4-(phenylsulfanyl)phenyl]quinoline.

  • Dissolve the compound in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in a light-protected container. The solution is stable for several months under these conditions.

b. Working Solution (5-10 µM):

  • On the day of the experiment, thaw the 10 mM stock solution to room temperature.

  • Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or cell culture medium) to the desired final concentration (typically in the range of 5-10 µM).

  • Vortex the working solution gently before use. Prepare this solution fresh for each experiment.

In Vitro Fluorescence Response to Hypochlorite

This protocol validates the probe's response to hypochlorite in a cell-free system.

a. Materials:

  • 2-[4-(phenylsulfanyl)phenyl]quinoline working solution (10 µM in PBS)

  • Sodium hypochlorite (NaOCl) solution (freshly prepared and concentration determined)

  • PBS (pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

b. Procedure:

  • To separate wells of the 96-well plate, add the 10 µM working solution of the probe.

  • Add increasing concentrations of NaOCl (e.g., 0-100 µM) to the wells.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the oxidized probe (e.g., Ex: 325 nm, Em: 445 nm).

  • Plot the fluorescence intensity as a function of hypochlorite concentration to determine the detection range and sensitivity.

Live Cell Imaging of Exogenous Hypochlorite

This protocol details the use of 2-[4-(phenylsulfanyl)phenyl]quinoline for imaging hypochlorite introduced to cultured cells.

G cluster_workflow Live Cell Imaging Workflow A 1. Cell Culture Plate cells on imaging-suitable dishes B 2. Probe Loading Incubate cells with 5-10 µM probe (30 min, 37°C) A->B C 3. Cell Wash Wash with PBS to remove excess probe B->C D 4. Hypochlorite Treatment Incubate with desired concentration of NaOCl C->D E 5. Fluorescence Microscopy Image cells using appropriate filter sets D->E

Figure 2: General workflow for live cell imaging of exogenous hypochlorite.

a. Cell Culture:

  • Plate cells (e.g., HeLa, RAW 264.7 macrophages) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Culture the cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency (typically 60-80%).

b. Cell Staining and Treatment:

  • Remove the culture medium and wash the cells once with warm PBS (pH 7.4).

  • Add the 2-[4-(phenylsulfanyl)phenyl]quinoline working solution (5-10 µM in serum-free medium or PBS) to the cells.

  • Incubate for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove any excess probe.

  • Add fresh culture medium or PBS containing the desired concentration of NaOCl.

  • Immediately proceed to imaging.

c. Fluorescence Microscopy:

  • Image the cells using a fluorescence microscope (confocal microscopy is recommended for optimal resolution).

  • Use an excitation source around 330 nm and collect the emission signal around 450 nm.

  • Acquire images at different time points to monitor the change in fluorescence intensity upon hypochlorite treatment.

  • A control group of cells loaded with the probe but not treated with hypochlorite should be imaged under the same conditions to establish a baseline fluorescence.

Cytotoxicity Assay

It is essential to ensure that the fluorescent probe is not toxic to the cells at the working concentrations. The MTT assay is a common method for assessing cell viability.

a. Materials:

  • Cells of interest

  • 96-well clear microplate

  • 2-[4-(phenylsulfanyl)phenyl]quinoline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Culture medium

  • Plate reader capable of measuring absorbance at 570 nm

b. Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2-[4-(phenylsulfanyl)phenyl]quinoline (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired incubation time (e.g., 24 hours). Include a positive control for cytotoxicity (e.g., Triton X-100).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Data Analysis and Interpretation

The primary data output from bioimaging experiments will be fluorescence images. The change in fluorescence intensity of 2-[4-(phenylsulfanyl)phenyl]quinoline-stained cells upon stimulation with hypochlorite provides a qualitative and semi-quantitative measure of its intracellular concentration. For quantitative analysis, the average fluorescence intensity of individual cells or regions of interest can be measured using image analysis software (e.g., ImageJ/Fiji). The fold-change in fluorescence intensity before and after treatment can then be calculated.

For the cytotoxicity assay, the absorbance values are directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to the untreated control cells.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal - Insufficient probe concentration or incubation time.- Low levels of hypochlorite.- Increase the probe concentration or incubation time.- Use a positive control with a known concentration of hypochlorite.
High background fluorescence - Incomplete removal of excess probe.- Autofluorescence from cells or medium.- Ensure thorough washing after probe incubation.- Use a phenol red-free medium for imaging.- Acquire a background image of unstained cells and subtract it from the experimental images.
Phototoxicity or photobleaching - Excessive excitation light intensity or exposure time.- Reduce the laser power and/or exposure time.- Use a more sensitive detector.- Acquire images at longer intervals.
Inconsistent results - Variation in cell health or density.- Instability of hypochlorite solution.- Ensure consistent cell seeding and culture conditions.- Prepare fresh hypochlorite solutions for each experiment.

Conclusion

2-[4-(phenylsulfanyl)phenyl]quinoline is a promising fluorescent probe for the selective detection and bioimaging of hypochlorite. Its "turn-on" fluorescence response, based on a specific and rapid oxidation reaction, provides a high signal-to-noise ratio for imaging this important reactive oxygen species in living cells. The protocols provided herein offer a comprehensive guide for researchers to utilize this novel tool to investigate the roles of hypochlorite in various biological processes and disease states.

References

  • Meshram, J., et al. (2012). Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 51(9), 1412-1417.
  • Bingul, M., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Archives of Clinical and Biomedical Research, 1(4).
  • Ahmad, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. [Link]

  • Keri, R. S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry, 124, 1048-1077.
  • Yuan, L., Lin, W., & Song, J. (2011). A Strategy for Highly Selective Detection and Imaging of Hypochlorite Using Selenoxide Elimination. Organic Letters, 13(9), 2314-2317.
  • Maiti, A., et al. (2024). Near-Infrared Fluorescent Turn-On Probe for Selective Detection of Hypochlorite in Aqueous Medium and Live Cell Imaging. Chemical Research in Toxicology.
  • Li, Y., et al. (2016). A ratiometric fluorescent probe for highly selective and sensitive detection of hypochlorite based on the oxidation of N-alkylpyridinium.
  • Xu, Q., et al. (2015). Ultra-sensitive fluorescent probes for hypochloric acid detection and exogenous/endogenous imaging of living cells.
  • Zhang, H., et al. (2016). Ratiometric detection and imaging of endogenous hypochlorite in live cells and in vivo achieved by using an aggregation induced emission (AIE)-based nanoprobe.
  • Yuan, L., et al. (2013). A reversible fluorescent probe for detecting hypochloric acid in living cells and animals: utilizing a novel strategy for effectively modulating the fluorescence of selenide and selenoxide.
  • Chen, X., et al. (2018). "ON-OFF-ON" fluorescent probes based on nitrogen-doped carbon dots for hypochlorite detection in living cells. Analytical and Bioanalytical Chemistry, 410(28), 7545-7554.
  • Resch-Genger, U., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5036-5046.
  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Horiba. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Wikipedia. Quantum yield. [Link]

  • Duan, X., et al. (2013). The detection for hypochlorite by UV-Vis and fluorescent spectra based on oxidized ring opening and successive hydrolysis reaction. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 633-638.
  • Wang, B., et al. (2016). A NIR fluorescent probe for the specific detection of hypochlorite and its application in vitro and in vivo. Analytical Methods, 8(36), 6563-6567.
  • Zhang, R., et al. (2015). Sulfur-based fluorescent probes for HOCl: Mechanisms, design, and applications.
  • Lee, H., Landgraf, R., & Wilson, J. N. (2017). Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. Bioorganic & Medicinal Chemistry, 25(21), 6016-6023.
  • Nosova, E. V., et al. (2019). Synthesis and photophysical studies of novel 2-[5-(4-diethylaminophenyl)
  • Fan, G.-L., et al. (2011). Density Functional Theory Study of Photophysical Properties of Iridium(III) Complexes with Phenylisoquinoline and Phenylpyridine Ligands. The Journal of Physical Chemistry C, 115(38), 18814-18822.
  • PubChem. 2-Phenylquinoline. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

Sources

Method

Application Note: Live-Cell Fluorescence Microscopy Protocol for 2-[4-(phenylsulfanyl)phenyl]quinoline (PSPQ)

Executive Summary Fluorescence microscopy relies heavily on the rational design of small-molecule fluorophores to interrogate specific subcellular microenvironments. Quinoline-based scaffolds have emerged as privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorescence microscopy relies heavily on the rational design of small-molecule fluorophores to interrogate specific subcellular microenvironments. Quinoline-based scaffolds have emerged as privileged structures in bio-imaging due to their tunable photophysical properties, high photostability, and excellent biocompatibility[1]. This application note details the mechanistic rationale and validated experimental protocol for utilizing 2-[4-(phenylsulfanyl)phenyl]quinoline (PSPQ) as a highly sensitive, lipophilic fluorescent probe for imaging Lipid Droplets (LDs) in living cells.

Mechanistic Rationale: The Donor-Acceptor Architecture

To achieve high signal-to-noise ratios in live-cell imaging, a probe must remain "dark" in off-target areas and "turn on" only at the target site. PSPQ achieves this through a specialized Donor-Acceptor (D-A) architecture. By coupling an electron-donating phenylsulfanyl (phenylthio) moiety with an electron-accepting quinoline core, PSPQ exhibits pronounced Intramolecular Charge Transfer (ICT).

Unlike basic quinoline derivatives that undergo protonation to target acidic lysosomes[2][3], the highly lipophilic and neutral nature of PSPQ drives its spontaneous partitioning into neutral lipid droplets[4]. In the aqueous, highly polar environment of the cytosol, the fluorescence of PSPQ is heavily quenched due to non-radiative decay pathways and hydrogen bonding. However, upon passive diffusion into the hydrophobic core of LDs, the restriction of intramolecular motion and the sharp drop in local polarity trigger a massive solvatochromic shift and fluorescence enhancement.

Mechanism Aqueous Aqueous Cytosol (High Polarity) Quenched Non-Radiative Decay (Fluorescence Quenched) Aqueous->Quenched H-bonding Lipid Lipid Droplet Core (Low Polarity / Viscous) Aqueous->Lipid Passive Partitioning ICT Intramolecular Charge Transfer & Restricted Motion Lipid->ICT Solvation Change Emission Strong Fluorescence (Signal ON) ICT->Emission Ex: 405 nm

Figure 1: Photophysical mechanism of PSPQ transitioning from aqueous cytosol to lipid droplets.

Quantitative Photophysical Profile

Understanding the solvent-dependent behavior of PSPQ is critical for configuring microscopy emission filters and interpreting background signals. The table below summarizes the solvatochromic properties typical of this D-A quinoline system.

ParameterAqueous Media (PBS, pH 7.4)Hydrophobic Media (Lipid/Toluene)Causality / Implication for Microscopy
Absorption Max ( λabs​ ) 350 - 360 nm370 - 385 nmExcitation is optimal with a 405 nm diode laser.
Emission Max ( λem​ ) ~540 nm (Weak/Broad)480 - 510 nm (Sharp)Blue-shift in lipids allows collection in the 450-550 nm channel.
Quantum Yield ( Φ ) < 0.01> 0.45High contrast; unwashed cytosolic probe remains practically invisible.
Stokes Shift ~180 nm~120 nmLarge Stokes shift minimizes self-quenching and scattering artifacts.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates precise causality for every reagent choice and includes mandatory co-localization steps to mathematically verify spatial targeting.

Workflow Stock 1. Stock Preparation 10 mM PSPQ in anhydrous DMSO Dilution 2. Working Solution Dilute to 5 µM in serum-free media Stock->Dilution Avoid precipitation Incubation 3. Cell Incubation 30 mins at 37°C, 5% CO2 Dilution->Incubation Apply to live cells Wash 4. Washing Step 3x with warm PBS (pH 7.4) Incubation->Wash Remove unbound probe Imaging 5. Confocal Microscopy Ex: 405 nm | Em: 450-550 nm Wash->Imaging Mount on stage Analysis 6. Image Analysis Pearson's Colocalization Imaging->Analysis Quantify LDs

Figure 2: Step-by-step experimental workflow for live-cell lipid droplet imaging using PSPQ.

Phase I: Reagent Preparation
  • Stock Solution (10 mM): Dissolve 3.13 mg of PSPQ (assuming MW ~313 g/mol ) in 1 mL of anhydrous DMSO.

    • Causality: PSPQ is highly hydrophobic. Initial dissolution must be in anhydrous DMSO to prevent the formation of non-fluorescent, insoluble aggregates. Aliquot and store at -20°C protected from light.

  • Working Solution (5 µM): Dilute the stock solution 1:2000 in serum-free cell culture medium immediately prior to use.

    • Causality: Staining must be performed in serum-free media. Serum proteins (e.g., Bovine Serum Albumin) possess hydrophobic pockets that will sequester the lipophilic PSPQ probe, drastically reducing its effective concentration at the cell membrane and preventing intracellular uptake. Ensure the final DMSO concentration is 0.05% (v/v) to avoid solvent-induced cytotoxicity.

Phase II: Live-Cell Staining & Co-localization
  • Cell Culture: Seed target cells (e.g., HeLa or 3T3-L1 preadipocytes) onto 35 mm glass-bottom confocal dishes. Allow them to adhere and reach 70-80% confluency.

  • Pre-Wash: Gently wash the cells twice with warm PBS (pH 7.4) to remove residual serum esterases and proteins.

  • Incubation: Add 1 mL of the 5 µM PSPQ working solution. Incubate for 30 minutes at 37°C in a 5% CO 2​ incubator.

  • Co-Staining (The Validation Step): For the final 10 minutes of incubation, add 1 µM of a validated commercial reference dye (e.g., Nile Red or BODIPY 493/503)[4].

  • Post-Wash: Wash the cells three times with warm PBS.

    • Causality: While PSPQ is quenched in aqueous media, excessive extracellular accumulation can cause a hazy background due to scattering. Thorough washing ensures that only the probe partitioned inside the intracellular lipid droplets is imaged.

Phase III: Image Acquisition

Mount the dish on a confocal laser scanning microscope equipped with a live-cell environmental chamber (37°C, 5% CO 2​ ).

  • PSPQ Channel: Excitation at 405 nm (diode laser); Emission collected at 450–550 nm.

  • Reference Channel (Nile Red): Excitation at 561 nm; Emission collected at 600–650 nm.

  • Advanced Application Note: Quinoline derivatives frequently exhibit substantial multi-photon absorption cross-sections[1]. For deep-tissue or 3D spheroidal imaging, a femtosecond pulsed laser tuned to ~720–750 nm can be employed to excite PSPQ, minimizing autofluorescence and phototoxicity.

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
No Intracellular Fluorescence Probe precipitated in media or sequestered by serum proteins.Ensure media is 100% serum-free. Check that DMSO stock was completely thawed and vortexed before dilution.
High Cytosolic Background Incomplete washing or probe concentration is too high, saturating the LDs.Increase PBS washes to 4x. Titrate PSPQ concentration down to 1–2 µM.
Punctate Signals Outside Cells Probe aggregated into micelles in the aqueous buffer, mimicking LDs.Keep final DMSO concentration < 0.1%. Prepare working solution immediately before use; do not let it sit.
Low Pearson's Coefficient (<0.7) Cross-talk between channels or probe is localizing to lysosomes instead of LDs.Check spectral bleed-through. If lysosomal trapping is suspected (due to local pH changes), verify with LysoTracker[2].

References

  • A multi-photon fluorescent probe based on quinoline groups for the highly selective and sensitive detection of lipid droplets. Analyst (RSC Publishing), 2020. URL:[Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 2019. URL:[Link]

  • Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation. Analytical Chemistry, 2017. URL:[Link]

  • A quinoline-based probe for the ratiometric fluorescent detection of sulfite in lysosomes of living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2022. URL:[Link]

Sources

Application

Application Notes and Protocols for 2-[4-(phenylsulfanyl)phenyl]quinoline in Organic Synthesis

Introduction: Unveiling the Potential of a Multifaceted Quinoline Derivative The quinoline scaffold is a cornerstone in both medicinal chemistry and materials science, prized for its diverse biological activities and uni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Multifaceted Quinoline Derivative

The quinoline scaffold is a cornerstone in both medicinal chemistry and materials science, prized for its diverse biological activities and unique photophysical properties.[1][2] The 2-arylquinoline subclass, in particular, has garnered significant attention for its applications in photoredox catalysis, where it can act as a photoactive ligand or the core of a photocatalyst.[3][4] This document delineates the potential applications of a specific, yet underexplored, derivative: 2-[4-(phenylsulfanyl)phenyl]quinoline . By incorporating a phenylsulfanyl moiety, this compound synergistically combines the established attributes of 2-arylquinolines with the versatile reactivity of organosulfur compounds.[5][6]

This guide provides a forward-looking perspective on the utility of 2-[4-(phenylsulfanyl)phenyl]quinoline in modern organic synthesis. We will explore its plausible application as a novel organophotocatalyst and provide a detailed, robust protocol for a representative transformation. Furthermore, we will present a comprehensive, step-by-step procedure for the synthesis of the title compound itself, empowering researchers to investigate its properties firsthand.

Part 1: Proposed Application in Visible-Light Photocatalysis

The convergence of a light-absorbing 2-arylquinoline core with a sulfur-containing substituent suggests a compelling role for 2-[4-(phenylsulfanyl)phenyl]quinoline as a metal-free organophotocatalyst. The inherent photophysical properties of the quinoline ring system allow for the absorption of visible light, leading to an excited state capable of initiating single-electron transfer (SET) processes.[3] The phenylsulfanyl group may further modulate these electronic properties and could participate in the catalytic cycle.

We propose its application in the photocatalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, a transformation of significant interest in the synthesis of bioactive molecules.[1] In this hypothetical scenario, 2-[4-(phenylsulfanyl)phenyl]quinoline acts as the photocatalyst, mediating the reduction of a quinoline substrate using a hydrogen atom source like water, under mild, visible-light irradiation.

Conceptual Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Substituted Quinoline Substituted Quinoline Catalyst 2-[4-(phenylsulfanyl)phenyl]quinoline (Photocatalyst) H2O H₂O (Hydrogen Source) Light Visible Light (e.g., Blue LEDs) Catalyst->Light Excitation Tetrahydroquinoline Tetrahydroquinoline Solvent Acetonitrile (MeCN)

Caption: Proposed photocatalytic hydrogenation of a substituted quinoline.

Detailed Protocol: Photocatalytic Hydrogenation of 2-Phenylquinoline

This protocol describes a hypothetical procedure for the reduction of 2-phenylquinoline to 2-phenyl-1,2,3,4-tetrahydroquinoline, employing 2-[4-(phenylsulfanyl)phenyl]quinoline as the photocatalyst.

Materials:

  • 2-Phenylquinoline (Substrate)

  • 2-[4-(phenylsulfanyl)phenyl]quinoline (Photocatalyst)

  • Tris(4-methoxyphenyl)phosphine (Reductant)

  • Degassed Acetonitrile (MeCN)

  • Deionized Water

  • Schlenk flask or similar reaction vessel

  • Blue LED light source (e.g., 10W)

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a 10 mL Schlenk flask equipped with a magnetic stir bar, add 2-phenylquinoline (0.1 mmol, 1.0 equiv.), 2-[4-(phenylsulfanyl)phenyl]quinoline (0.005 mmol, 5 mol%), and tris(4-methoxyphenyl)phosphine (0.15 mmol, 1.5 equiv.).

  • Solvent Addition: Add degassed acetonitrile (2.0 mL) and deionized water (0.2 mL) to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Irradiation: Place the sealed flask approximately 5 cm from a blue LED light source and begin vigorous stirring. Maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is anticipated to reach completion within 24-48 hours.

  • Workup: Upon completion, quench the reaction by adding 5 mL of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-phenyl-1,2,3,4-tetrahydroquinoline.

Rationale for Experimental Choices:

  • Photocatalyst Loading: A 5 mol% loading is a standard starting point for optimizing photocatalytic reactions, balancing efficiency with cost.

  • Reductant: Tris(4-methoxyphenyl)phosphine is proposed as a co-reductant to facilitate the activation of water as the hydrogen source.[1]

  • Solvent System: Acetonitrile is a common polar aprotic solvent for photoredox reactions, and the addition of water is crucial as the hydrogen atom donor.

  • Degassing: The removal of oxygen is critical as it can quench the excited state of the photocatalyst.

  • Light Source: Blue LEDs are an energy-efficient and readily available light source suitable for exciting many organic photocatalysts.

Part 2: Synthesis of 2-[4-(phenylsulfanyl)phenyl]quinoline

The synthesis of the title compound can be achieved through a multi-step sequence, culminating in a C-S cross-coupling reaction. A reliable approach involves the initial synthesis of a 2-(4-bromophenyl)quinoline intermediate, followed by a palladium-catalyzed thiolation.

Synthetic Workflow:

G cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: C-S Cross-Coupling Reactants1 2-Aminobenzophenone + 4-Bromoacetophenone Product1 2-(4-Bromophenyl)quinoline Reactants1->Product1 KOH, EtOH, Reflux Reactants2 2-(4-Bromophenyl)quinoline + Thiophenol Product1->Reactants2 Intermediate Product2 2-[4-(phenylsulfanyl)phenyl]quinoline Reactants2->Product2 Pd Catalyst, Ligand, Base, Toluene, Reflux

Caption: Two-step synthesis of the target compound.

Detailed Protocol: Synthesis of 2-[4-(phenylsulfanyl)phenyl]quinoline

Step 1: Synthesis of 2-(4-Bromophenyl)quinoline via Friedländer Annulation

Materials:

  • 2-Aminobenzophenone

  • 4-Bromoacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Standard reflux and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (10 mmol, 1.0 equiv.) and 4-bromoacetophenone (11 mmol, 1.1 equiv.) in ethanol (50 mL).

  • Base Addition: Add potassium hydroxide (30 mmol, 3.0 equiv.) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then recrystallize from ethanol to afford pure 2-(4-bromophenyl)quinoline.

Step 2: Synthesis of 2-[4-(phenylsulfanyl)phenyl]quinoline via Palladium-Catalyzed C-S Cross-Coupling

Materials:

  • 2-(4-Bromophenyl)quinoline (from Step 1)

  • Thiophenol

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (Ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

  • Standard Schlenk line and purification apparatus

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-(4-bromophenyl)quinoline (5 mmol, 1.0 equiv.), palladium(II) acetate (0.05 mmol, 1 mol%), and Xantphos (0.06 mmol, 1.2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add cesium carbonate (7.5 mmol, 1.5 equiv.), toluene (25 mL), and thiophenol (5.5 mmol, 1.1 equiv.) via syringe.

  • Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 18-24 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, 2-[4-(phenylsulfanyl)phenyl]quinoline.

Characterization Data (Hypothetical):

AnalysisExpected Result
¹H NMR Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the quinoline and phenyl rings.
¹³C NMR Resonances corresponding to the aromatic carbons of the quinoline and phenylsulfanylphenyl moieties.
Mass Spec (HRMS) Calculated m/z for C₂₁H₁₅NS [M+H]⁺, with the observed value within ± 5 ppm.
Melting Point A sharp melting point, indicative of a pure crystalline solid.

Conclusion and Future Outlook

While direct applications of 2-[4-(phenylsulfanyl)phenyl]quinoline are not yet prominent in the literature, its structural motifs strongly suggest its potential as a valuable tool in organic synthesis, particularly in the burgeoning field of photoredox catalysis. The protocols provided herein offer a robust starting point for the synthesis and initial exploration of this promising compound. Further research into its photophysical properties and catalytic activity is highly encouraged and could unveil novel and efficient synthetic methodologies.

References

  • Epling, G. A., & Lin, K. (1987). Sulfur‐containing 2‐arylquinolinemethanols as potential antimalarials. Journal of Heterocyclic Chemistry, 24(3), 853–857. [Link]

  • Griesbeck, A. G., et al. (2020). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Chemistry – A European Journal, 26(62), 14063-14067. [Link]

  • Li, G., et al. (2021). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research, 54(21), 4010-4024. [Link]

  • Wang, L., et al. (2021). (a) Synthesis of model compound 2-phenlyquinoline via multicomponent... ResearchGate. [Link]

  • Majek, M., & von Wangelin, A. J. (2013). Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. Organic Letters, 15(1), 136-139. [Link]

  • Rojas-Vite, G., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(34), 15651-15664. [Link]

  • Maiti, D., & Pal, S. (2012). Photocatalytic synthesis of 2-methylquinolines with TiO2 Wackherr and Home Prepared TiO2 – A comparative study. Journal of the Indian Chemical Society, 89(2), 227-232. [Link]

  • Otsubo, T., et al. (2009). Introduction of phenylsulfanyl groups. (a) The effect of substituents... ResearchGate. [Link]

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  • Wang, C., et al. (2022). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. Molecules, 27(22), 8045. [Link]

  • Sharma, P., & Kumar, A. (2012). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 4(3), 967-972. [Link]

  • Reddy, T. S., et al. (2014). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. HETEROCYCLES, 89(3), 697-716. [Link]

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  • Pérez-Gálan, P., et al. (2024). Quinoline-Based Organic Frameworks with Divergent Photocatalytic Properties for Hydrogen Production and Furfuryl Alcohol Oxidation. ACS Applied Materials & Interfaces. [Link]

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  • University of Oxford, Department of Chemistry. (2024). A new functional group for energy-transfer catalysis. [Link]

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  • Wang, H., et al. (2023). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances, 9(30), eadh0145. [Link]

  • Islip, A. M., et al. (2021). Discovery of photocatalytic reactions enabled by high-throughput experimentation. ChemRxiv. [Link]

  • Li, Y., et al. (2022). Diverse synthesis of functionalized hydroquinoline derivatives from α-aryl vinylsulfonium salts. Organic Chemistry Frontiers, 9(15), 4053-4059. [Link]

  • Tivari, S., et al. (2023). Visible light mediated metal free photocatalytic synthesis of 2,4- disubstituted quinoline. Results in Chemistry, 7, 101345. [Link]

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Method

Application Notes and Protocols for the Investigation of 2-[4-(phenylsulfanyl)phenyl]quinoline in Drug Discovery

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Its derivatives have demonstrat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimalarial, anti-inflammatory, and antibacterial activities.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of a novel derivative, 2-[4-(phenylsulfanyl)phenyl]quinoline . While this specific molecule is not extensively characterized in existing literature, its structural motifs—a 2-arylquinoline core and a phenylsulfanyl substituent—suggest significant therapeutic potential. These application notes offer a structured, scientifically-grounded framework for its synthesis, biological evaluation, and preliminary mechanism of action studies, empowering research teams to unlock its potential as a lead compound in drug discovery programs.

Introduction: The Rationale for Investigating 2-[4-(phenylsulfanyl)phenyl]quinoline

The 2-arylquinoline framework is a key pharmacophore in numerous anticancer agents.[2] The introduction of a substituent at the C-2 position of the quinoline ring can significantly alter biological activity, often by enhancing lipophilicity and influencing DNA-binding properties or kinase interactions.[2][4] The phenylsulfanyl (C₆H₅S-) group, in particular, is an intriguing addition. It increases the molecule's lipophilicity, which can enhance cell membrane permeability, and the sulfur atom can participate in unique non-covalent interactions with biological targets. This combination of a proven heterocyclic core with a functionality ripe for target engagement forms the basis for prioritizing this compound for systematic investigation.

This guide outlines a logical, multi-stage workflow for evaluating 2-[4-(phenylsulfanyl)phenyl]quinoline, from initial synthesis to advanced biological characterization.

synthesis Synthesis & Characterization screening Primary Biological Screening (In Vitro Assays) synthesis->screening Purified Compound hit_id Hit Identification screening->hit_id Active Compound Data moa Mechanism of Action (MoA) Elucidation hit_id->moa Prioritized Hit lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Structure-Activity Data moa->lead_opt Target & Pathway Info

Figure 1: High-level workflow for the investigation of 2-[4-(phenylsulfanyl)phenyl]quinoline.

Synthesis and Characterization

The synthesis of 2-arylquinolines can be achieved through several established methods, including the Doebner-von Miller, Friedländer, and Combes reactions.[5] The Doebner-von Miller reaction is a robust and versatile choice for this specific target.

Protocol: Synthesis via Doebner-von Miller Reaction

This protocol describes the acid-catalyzed condensation of an aniline, an α,β-unsaturated carbonyl compound (generated in situ), and an aromatic aldehyde.

Causality Behind Experimental Choices:

  • Acid Catalyst (HCl): Concentrated hydrochloric acid is used to protonate the reactants, facilitating both the Michael addition and the subsequent cyclization and dehydration steps that form the quinoline ring.[6]

  • Oxidizing Agent (Nitrobenzene - optional but recommended): The reaction initially forms a dihydroquinoline intermediate. An oxidizing agent is required for the final aromatization step to yield the stable quinoline product. If omitted, air oxidation may occur but is often slow and incomplete.[7]

  • In situ generation: Crotonaldehyde is formed in situ from the acid-catalyzed self-condensation of acetaldehyde (from paraldehyde), which then reacts with aniline. This is a classic approach in this synthesis. For our target, we will use a variation involving an aromatic aldehyde.

Materials:

  • Aniline

  • 4-(phenylsulfanyl)benzaldehyde

  • Pyruvic acid

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution, 10% w/v

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq), 4-(phenylsulfanyl)benzaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in absolute ethanol (50 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly and carefully add concentrated HCl (5 mL) to the mixture. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate mobile phase).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture over crushed ice (200 g) in a large beaker.

  • Neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is approximately 8-9. A precipitate should form.

  • Extract the aqueous mixture three times with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol: Purification and Characterization

Purification:

  • Purify the crude solid by column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product (dissolved in a minimal amount of dichloromethane) onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield 2-[4-(phenylsulfanyl)phenyl]quinoline as a solid.

Characterization:

  • ¹H and ¹³C NMR: Confirm the structure and purity.

  • Mass Spectrometry (MS): Determine the molecular weight to confirm the identity [M+H]⁺.

  • Infrared (IR) Spectroscopy: Identify characteristic functional group vibrations.

Protocols for Primary Biological Screening

Based on the activities of related 2-arylquinolines, the primary screening should focus on anticancer and anti-inflammatory potential.[2][8][9]

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a reliable measure of cell viability and proliferation.[3]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), A549 (lung)).[10]

  • Human non-cancerous cell line for selectivity assessment (e.g., human dermal fibroblasts).[10]

  • DMEM or RPMI-1640 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates.

Step-by-Step Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare a stock solution of 2-[4-(phenylsulfanyl)phenyl]quinoline in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation:

CompoundCell LineIC₅₀ (µM) [Hypothetical Data]Selectivity Index (SI)¹
2-[4-(phenylsulfanyl)phenyl]quinoline MCF-78.511.2
HeLa5.218.3
A54912.17.9
Fibroblasts95.1-
Doxorubicin (Control) MCF-70.93.1
Fibroblasts2.8-

¹ SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Protocol: In Vitro Anti-inflammatory Activity (Cytokine Inhibition Assay)

This assay measures the ability of the compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of Gram-negative bacteria, activates macrophages (e.g., RAW 264.7 cell line) via Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB and subsequent production of inflammatory mediators.[11]

lps LPS tlr4 TLR4 lps->tlr4 my_pathway MyD88 Pathway tlr4->my_pathway ikb IκB Kinase (IKK) my_pathway->ikb nfkb_complex NF-κB-IκBα (Inactive) ikb->nfkb_complex Phosphorylates IκBα nfkb_active NF-κB (Active) nfkb_complex->nfkb_active IκBα Degradation nucleus Nucleus nfkb_active->nucleus Translocation cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->cytokines Gene Transcription compound 2-[4-(phenylsulfanyl) -phenyl]quinoline compound->ikb Hypothesized Inhibition Point

Figure 2: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory quinolines.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Lipopolysaccharide (LPS) from E. coli.

  • Human or Murine TNF-α ELISA Kit.

  • Dexamethasone (positive control).

Step-by-Step Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow to adhere overnight.

  • Pre-treat the cells for 1 hour with various non-toxic concentrations of 2-[4-(phenylsulfanyl)phenyl]quinoline (determined from a preliminary MTT assay on RAW 264.7 cells). Include a vehicle control (DMSO) and a positive control (Dexamethasone, e.g., 1 µM).

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubate for 18-24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cell debris.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

Advanced Protocols: Preliminary Mechanism of Action (MoA)

If the compound is identified as a "hit" in primary screening (e.g., IC₅₀ < 10 µM with good selectivity), the following experiments can provide initial insights into its MoA.

hit Identified Hit Compound cell_cycle Cell Cycle Analysis (Flow Cytometry) hit->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) hit->apoptosis kinase Kinase Panel Screen (e.g., EGFR, FAK) hit->kinase data_cycle Cell Cycle Arrest? (G1, S, G2/M) cell_cycle->data_cycle data_apoptosis Induction of Apoptosis? apoptosis->data_apoptosis data_kinase Specific Kinase Inhibition? kinase->data_kinase

Figure 3: Workflow for preliminary MoA studies of an anticancer hit compound.

Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle. Many anticancer agents induce cell cycle arrest at specific checkpoints.[12][13]

Procedure:

  • Seed a sensitive cancer cell line (e.g., HeLa) in 6-well plates.

  • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest the cells (including floating cells in the medium), wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A (to prevent staining of RNA) and PI.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests drug-induced cell cycle arrest.[13]

Protocol: Apoptosis Induction via Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. PI is used to identify late apoptotic or necrotic cells with compromised membrane integrity.[12][13]

Procedure:

  • Treat cells as described in the cell cycle analysis protocol (4.1).

  • Harvest all cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze immediately by flow cytometry.

  • Quantify the populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). A significant increase in the Annexin V+/PI- population indicates the induction of apoptosis.[12]

References

  • Kouznetsov, V. V., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry. 2

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.

  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem Technical Support.

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10.

  • Kumar, S., & Bawa, S. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

  • Guillon, J., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 133.

  • Patel, K., & Patel, P. (2015). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica.

  • Kouznetsov, V. V., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.

  • Sivakumar, A., et al. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. Inflammopharmacology.

  • Various Authors. (2022). One-Pot Synthesis of 2-Arylquinolines via in situ Acid Catalysis. Synlett.

  • Khalifa, N. M., et al. (2017). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research.

  • Pal, C., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicology and Applied Pharmacology.

  • Fallacara, A. L., et al. (2018). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Scientific Reports.

  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem Technical Support.

  • Organic Chemistry Portal. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.

Sources

Application

Application Note: Discovery and Validation of Quinoline Derivatives as Targeted Kinase Inhibitors

Introduction: The Quinoline Scaffold in Kinase Inhibition The dysregulation of protein kinases is a fundamental driver of oncogenesis, promoting aberrant cellular proliferation, survival, and angiogenesis[1]. In the land...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Kinase Inhibition

The dysregulation of protein kinases is a fundamental driver of oncogenesis, promoting aberrant cellular proliferation, survival, and angiogenesis[1]. In the landscape of targeted therapeutics, the quinoline ring system has emerged as a highly privileged pharmacophore for the design of small-molecule kinase inhibitors[2].

Causality of Design (SAR): The structural efficacy of quinoline derivatives stems from their ability to act as potent ATP-competitive inhibitors. The nitrogen atom at position 1 of the quinoline core serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide (often a methionine or cysteine residue) within the highly conserved hinge region of the kinase ATP-binding pocket[3]. By functionalizing the 4-, 6-, and 7-positions of the quinoline scaffold, medicinal chemists can exploit adjacent hydrophobic pockets to achieve high selectivity profiles against specific Receptor Tyrosine Kinases (RTKs) such as c-Met, VEGFR, and EGFR[2].

Table 1: FDA-Approved Quinoline-Based Kinase Inhibitors

To benchmark new derivatives, researchers often compare them against clinically validated quinoline and quinoline-carboxamide inhibitors[2],[4].

Drug NamePrimary Kinase TargetsPrimary Clinical IndicationApproval Year
Bosutinib BCR-ABL, SRCChronic Myelogenous Leukemia (CML)2012
Cabozantinib c-Met, VEGFR2, RETMedullary Thyroid Cancer, RCC2012
Lenvatinib VEGFR1-3, FGFR1-4, RETDifferentiated Thyroid Cancer, HCC2015
Neratinib HER2, EGFRHER2-positive Breast Cancer2017

Mechanism of Action & Pathway Intervention

Quinoline-based multikinase inhibitors disrupt oncogenic networks by preventing the auto-phosphorylation of RTK intracellular domains[3]. This blockade cascades down through the signaling network, effectively shutting off the PI3K/AKT/mTOR survival pathway and the RAS/RAF/MEK/ERK proliferation pathway[2].

SignalingPathway Ligand Growth Factors (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (VEGFR, c-Met, EGFR) Ligand->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Inhibitor Quinoline Inhibitor (e.g., Cabozantinib) Inhibitor->RTK ATP Competition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

RTK Signaling Pathway and Quinoline Inhibitor Intervention

Experimental Workflow for Inhibitor Validation

The transition from in silico design to a validated lead compound requires a self-validating cascade of biochemical and cellular assays.

DiscoveryWorkflow Design 1. Rational Design (Quinoline Scaffold) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Biochemical 3. Biochemical Profiling (ADP-Glo Assay) Synthesis->Biochemical Cellular 4. Cellular Validation (Western Blot) Biochemical->Cellular Hit Lead Compound Selection Cellular->Hit

End-to-End Workflow for Quinoline Kinase Inhibitor Development

Protocol 1: High-Throughput Biochemical Profiling (ADP-Glo™ Assay)

Causality & Rationale: To accurately profile the IC50 of synthesized quinoline derivatives, a universal biochemical assay is required. The is selected because it measures the production of ADP rather than the depletion of ATP, providing a positive signal correlation and a high dynamic range[5]. Crucially, this assay accommodates high ATP concentrations (up to 1 mM)[5],[6]. Because quinoline derivatives are ATP-competitive, testing them at physiological ATP concentrations is essential to accurately predict their cellular efficacy and avoid artificially inflated potency metrics.

Step-by-Step Methodology

(Adapted from Promega Technical Manual #TM313)[5]

  • Reagent Preparation: Equilibrate the Kinase Detection Buffer and Substrate to room temperature. Transfer the entire volume of the buffer into the amber bottle containing the lyophilized substrate to form the Kinase Detection Reagent[7]. Mix by gentle vortexing until homogeneous[7].

  • Kinase Reaction: In a 384-well plate, combine 5 µL of the kinase enzyme/substrate mixture with varying concentrations of the quinoline inhibitor in 1X kinase buffer[7]. Initiate the reaction by adding ATP (at the enzyme's Km​ or up to 1 mM) and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This step terminates the kinase reaction and completely depletes any unconsumed ATP, leaving only the generated ADP[5]. Incubate at room temperature for 40 minutes[7].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This simultaneously converts the generated ADP back into ATP and introduces luciferase and luciferin to generate a luminescent signal[5]. Incubate for 30–60 minutes depending on the initial ATP concentration[7].

  • Measurement: Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well[7].

Self-Validating System: Always run an ATP-to-ADP conversion standard curve alongside the test samples to correlate Relative Light Units (RLU) to exact ADP concentrations[7]. Calculate the Z'-factor for the plate; the assay is only deemed robust for hit selection if the Z'-factor is > 0.5 (routinely >0.7 for ADP-Glo)[6].

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. Quinoline inhibitors must cross the lipophilic cell membrane and compete with high intracellular ATP levels (~1-5 mM). Western blotting is utilized to confirm that the inhibitor successfully engages its target in situ by quantifying the reduction in downstream phosphorylation (e.g., p-ERK or p-AKT) relative to total protein levels.

Step-by-Step Methodology
  • Cell Seeding & Treatment: Seed target cancer cells (e.g., A549 or MCF-7) in 6-well plates and incubate overnight at 37°C. Treat cells with a dose-response gradient of the quinoline inhibitor (e.g., Vehicle, 0.1 µM, 1 µM, 10 µM) for 2-4 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserving the transient phosphorylation state of the kinases).

  • Protein Quantification: Scrape the cells, transfer to microcentrifuge tubes, and centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify the supernatant protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against the phosphorylated target (e.g., anti-p-c-Met or anti-p-ERK) overnight at 4°C. Wash 3 times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Develop the blot using an ECL substrate and capture images using a chemiluminescence imaging system.

Self-Validating System: You must strip and reprobe the membrane for the total protein counterpart (e.g., total c-Met) and a stable loading control (e.g., GAPDH or β-Actin). The ratio of phospho-protein to total protein must be used to calculate the cellular IC50. This ensures that the observed signal reduction is genuinely due to kinase inhibition and not an artifact of compound-induced cytotoxicity or unequal lane loading.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024) . ChemMedChem / NCBI. Available at:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways . Molecules / PMC. Available at:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Quinoline Derivatives for Optoelectronic Applications

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

While the quinoline scaffold is traditionally celebrated by drug development professionals for its profound pharmacological properties (e.g., antimalarial and anticancer therapeutics), its unique electronic structure has simultaneously cemented it as a privileged scaffold in organic optoelectronics [4]. Characterized by an electron-deficient nitrogen-containing ring system, high thermal stability, and tunable Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO/LUMO) levels, quinoline derivatives are premier candidates for Electron Transport Materials (ETMs), host matrices, and emissive dopants in Organic Light-Emitting Diodes (OLEDs) and third-generation photovoltaics [1, 4].

This application note provides researchers and materials scientists with an authoritative guide to the rational synthesis, photophysical characterization, and device integration of quinoline derivatives, bridging the gap between fundamental organic synthesis and applied device physics.

Rational Design and Synthetic Workflow

The optoelectronic utility of a quinoline derivative is dictated by its π-conjugation length and the nature of its peripheral substituents. Introducing electron-donating groups (e.g., carbazole) to the electron-withdrawing quinoline core creates Donor-Acceptor (D-A) architectures that facilitate intramolecular charge transfer (ICT), narrowing the bandgap and red-shifting emission [3].

To achieve these highly functionalized structures, modern synthesis relies on green, regiospecific methodologies. The traditional Friedländer annulation—historically requiring harsh acids and temperatures exceeding 150°C—has been superseded by nanocatalyzed, solvent-free protocols. These modern methods prevent the degradation of sensitive optoelectronic functional groups while maximizing yield [2].

Workflow A Precursor Selection (o-aminoaryl ketones) B Friedländer Annulation (Solvent-Free / Nanocatalyst) A->B C Structural Tuning (Cross-Coupling) B->C D Photophysical Characterization C->D E OLED Device Integration D->E

Fig 1. End-to-end workflow from quinoline synthesis to OLED device integration.

Experimental Protocols

Protocol 1: Solvent-Free Nanocatalyzed Friedländer Synthesis

Objective: Synthesize a highly pure quinoline core using green chemistry principles to avoid trace metal/acid contamination, which can act as exciton quenchers in OLEDs.

Causality & Mechanism: Utilizing a Lewis acid/base nanocatalyst (e.g., Nano-ZnO) under solvent-free conditions drastically lowers the activation energy. The Lewis acid ( Zn2+ ) activates the carbonyl group of the 1,3-dicarbonyl compound for imine production, while the Lewis base ( O2− ) accepts the α-methylene proton. Solvent-free conditions increase the collision frequency of the reactants, driving the condensation rapidly at moderate temperatures (90–100°C) [2].

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, combine the 2-aminoaryl ketone (10.0 mmol) and the selected 1,3-dicarbonyl compound (10.0 mmol).

  • Catalyst Addition: Add 10 mol% of ZnO nanoparticles (average size < 50 nm). Note: Do not add any solvent.

  • Thermal Activation: Immerse the flask in an oil bath pre-heated to 95°C. Stir the solid/melt mixture vigorously for 30–60 minutes. Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 3:1).

  • Extraction & Catalyst Recovery (Self-Validation): Once complete, cool the mixture to room temperature. Add 20 mL of hot ethyl acetate. Filter the mixture through a sintered glass funnel to recover the insoluble ZnO catalyst. Self-validating step: The quantitative recovery of the solid catalyst confirms the purely heterogeneous nature of the reaction, ensuring no zinc ions remain to contaminate the optoelectronic product.

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude product from hot ethanol to yield the pure quinoline derivative.

Protocol 2: Fabrication of a Solution-Processed OLED

Objective: Integrate the synthesized quinoline derivative as an Electron Transport Material (ETM) or host in a multilayer OLED architecture.

Causality & Mechanism: Quinoline is inherently electron-deficient. Its low-lying LUMO facilitates efficient electron injection from low-work-function cathodes (like LiF/Al), while its high glass transition temperature ( Tg​ ) prevents crystallization during Joule heating in operational devices[1]. Spin-coating from chlorobenzene is selected because it provides optimal solubility for both the host matrix and the quinoline dopant, preventing phase separation and subsequent exciton quenching.

Step-by-Step Methodology:

  • Substrate Preparation: Sequentially sonicate patterned Indium Tin Oxide (ITO)-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N2​ gas.

  • Work-Function Tuning: Expose the ITO substrates to UV-Ozone treatment for 15 minutes. Reasoning: This removes residual organic contaminants and increases the ITO work function, lowering the hole injection barrier.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 40 seconds. Anneal the substrates on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox. Reasoning: Annealing drives off residual water and induces morphological relaxation of the polymer chains, reducing electrical trap states.

  • Emissive Layer (EML) Deposition: Dissolve the host polymer (e.g., PVK) and the quinoline derivative (10-20 wt%) in anhydrous chlorobenzene (total concentration 15 mg/mL). Spin-coat the solution at 2000 rpm for 60 seconds. Anneal at 80°C for 30 minutes.

  • Cathode Evaporation: Transfer the substrates to a high-vacuum thermal evaporator ( <10−6 Torr). Deposit 1 nm of Lithium Fluoride (LiF) at 0.1 Å/s, followed by 100 nm of Aluminum (Al) at 2 Å/s. Reasoning: The ultra-thin LiF layer creates an interfacial dipole that dramatically lowers the electron injection barrier from the Al cathode into the quinoline-doped EML [1].

EnergyLevels Cathode Cathode (Al/LiF) Electron Injection ETL ETL (Quinoline Derivative) Electron Transport Cathode->ETL e- EML Emissive Layer (EML) Exciton Recombination ETL->EML e- Light Photon Emission (hv) EML->Light Radiative Decay HTL HTL (PEDOT:PSS) Hole Transport HTL->EML h+ Anode Anode (ITO) Hole Injection Anode->HTL h+

Fig 2. Charge transport and exciton recombination logic in a quinoline-based OLED.

Quantitative Photophysical Data

The optoelectronic performance of quinoline derivatives is highly dependent on their substitution patterns. Table 1 summarizes the critical energy levels and emission characteristics of various quinoline classes used in device fabrication [1, 3, 4, 5].

Table 1: Photophysical and Electrochemical Properties of Selected Quinoline Derivatives

Compound ClassAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)HOMO (eV)LUMO (eV)Primary Device Role
Generic Quinoline (QD-1) 320 - 380450 - 520~40 - 55-6.0-2.9ETM / Host Matrix
Imidazo[5,1-a]isoquinoline 350 - 400431 - 44633 - 48-5.6-2.7Blue Fluorescent Emitter
Perylene Diimide-Quinoline 450 - 700680 - 750~20 - 30-5.8-4.2n-type Acceptor (OPVs)
Pyrazolo[3,4-b]quinoline 380 - 450500 - 570~60 - 85-5.5-2.8Green Emissive Dopant

Note: HOMO/LUMO levels are typically derived via cyclic voltammetry (CV) and cross-validated with Density Functional Theory (DFT) calculations.

Conclusion & Future Perspectives

The synthesis of quinoline derivatives has evolved from classical, harsh conditions to highly efficient, nanocatalyst-driven green protocols. By rationally designing the substituents around the quinoline core, researchers can precisely tune the HOMO/LUMO energy levels, enabling these molecules to serve as highly efficient electron transporters, stable host materials, or direct emissive dopants. Future development at the intersection of drug discovery and materials science will likely leverage machine learning to predict novel quinoline architectures that maximize quantum yields while maintaining the robust thermal stability required for commercial OLED and photovoltaic applications.

References

  • Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs)
  • National Institutes of Health (PMC)
  • Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds Semantic Scholar URL
  • National Institutes of Health (PMC)
  • D-NB.

Technical Notes & Optimization

Troubleshooting

minimizing side products in the synthesis of quinoline derivatives

A Guide to Minimizing Side Products and Optimizing Reaction Outcomes Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Products and Optimizing Reaction Outcomes

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during key synthetic procedures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental work.

General Troubleshooting and FAQs

This section addresses broad questions that apply to various quinoline synthesis methodologies.

Q1: My quinoline synthesis is resulting in a low yield and a complex mixture of byproducts. Where should I start troubleshooting?

A: Low yields and product mixtures are common challenges in quinoline synthesis, often stemming from a few key areas. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Ensure the purity of your anilines, carbonyl compounds, and other reagents. Impurities can lead to a cascade of side reactions. For instance, oxidized anilines can introduce colored impurities that are difficult to remove.

  • Reaction Conditions: Carefully control the reaction temperature. Many quinoline syntheses are highly exothermic, and excessive heat can promote polymerization and the formation of tarry byproducts.[1]

  • Stoichiometry: Precise stoichiometry is critical. An excess of one reactant can lead to the formation of side products.

  • Catalyst Choice: The choice of acid or base catalyst can significantly impact the reaction outcome. Milder catalysts can often provide better selectivity and reduce the formation of degradation products.[2]

Here is a general workflow for troubleshooting common issues in quinoline synthesis:

G start Low Yield or Complex Mixture check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure purify Purify Starting Materials check_purity->purify If impure check_stoichiometry Check Reagent Stoichiometry optimize_temp->check_stoichiometry If optimized implement_control Implement Precise Temperature Control optimize_temp->implement_control If not optimized screen_catalysts Screen Alternative Catalysts check_stoichiometry->screen_catalysts If correct adjust_ratios Adjust Reactant Ratios check_stoichiometry->adjust_ratios If incorrect select_mild_catalyst Select Milder Catalyst screen_catalysts->select_mild_catalyst If not effective end Improved Yield and Purity screen_catalysts->end If effective purify->optimize_temp implement_control->check_stoichiometry adjust_ratios->screen_catalysts select_mild_catalyst->end

Caption: General troubleshooting workflow for quinoline synthesis.

Skraup Synthesis: Taming a Vigorous Reaction

The Skraup synthesis is a powerful method for preparing quinolines but is notoriously exothermic and prone to tar formation.

Q2: My Skraup reaction is violently exothermic and difficult to control, leading to significant tar formation. How can I moderate the reaction?

A: The violent exotherm in the Skraup synthesis is due to the rapid, acid-catalyzed dehydration of glycerol to acrolein and its subsequent polymerization.[1] Controlling this is key to a successful synthesis.

The most effective method is to use a moderating agent. Ferrous sulfate (FeSO₄) is the most common and is believed to function as an oxygen carrier, allowing the oxidation step to occur more smoothly over a longer period.[1][3] Boric acid can also be used for this purpose.[4]

Experimental Protocol: Controlled Skraup Synthesis of Quinoline

Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.

  • Apparatus Setup: In a 5-L round-bottomed flask, equipped with a wide-bore reflux condenser, place 80 g of powdered crystalline ferrous sulfate.[4]

  • Reagent Addition: Add 865 g of glycerol, 218 g of aniline, and 170 g of nitrobenzene to the flask in that order.[4]

  • Initiation: Add 400 cc of concentrated sulfuric acid and mix the contents well.[4]

  • Heating: Gently heat the flask with a free flame. Once the reaction begins to boil, remove the heat source immediately. The exotherm should sustain the reaction.[4] If the reaction becomes too vigorous, a wet towel can be placed on the upper part of the flask to aid condensation.[3]

  • Reflux: Once the initial vigorous reaction subsides, continue to boil the mixture for five hours.[5]

  • Work-up: For purification, the crude quinoline is typically isolated via steam distillation after basification of the reaction mixture.[6]

Doebner-von Miller Synthesis: Preventing Polymerization

Similar to the Skraup synthesis, the Doebner-von Miller reaction can be plagued by the polymerization of the α,β-unsaturated carbonyl compound.

Q3: My Doebner-von Miller reaction is producing a large amount of resinous material and a low yield of the desired quinoline. How can I prevent this?

A: The primary cause of low yields and tar formation is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone.[7]

A highly effective strategy to mitigate this is to employ a two-phase solvent system . This approach sequesters the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), minimizing its contact with the aqueous acid phase where polymerization is most rampant.[8][9]

Key Strategies for Improvement:
  • Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps to control the exotherm and reduces the concentration of the carbonyl compound available for polymerization at any given time.[10]

  • Temperature Optimization: Excessive heat promotes polymerization. Maintain the lowest temperature at which the reaction proceeds at a reasonable rate.[7]

G start Doebner-von Miller Reaction aniline Aniline in Aqueous Acid start->aniline carbonyl α,β-Unsaturated Carbonyl start->carbonyl product Quinoline Product aniline->product Desired Pathway polymer Polymerization/ Tar Formation aniline->polymer Side Reaction (Minimized) add_slowly Slow Addition carbonyl->add_slowly Strategy 1 biphasic Two-Phase System (e.g., Toluene/Water) carbonyl->biphasic Strategy 2 add_slowly->aniline biphasic->aniline

Caption: Strategies to minimize polymerization in the Doebner-von Miller synthesis.

Combes Synthesis: Controlling Regioselectivity

A primary challenge in the Combes synthesis, which utilizes a β-diketone, is controlling the regioselectivity of the cyclization.

Q4: My Combes synthesis with an unsymmetrical β-diketone is giving a mixture of regioisomers. How can I control the product outcome?

A: The regioselectivity in the Combes synthesis is a result of the interplay between steric and electronic effects of the substituents on both the aniline and the β-diketone.[11] The rate-determining step is the acid-catalyzed electrophilic aromatic annulation.[11]

  • Steric Effects: A bulkier substituent on the β-diketone will favor the formation of the less sterically hindered quinoline isomer. For example, increasing the bulk of the R group on the diketone often leads to the formation of 2-substituted quinolines.[11]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring plays a significant role. Electron-donating groups (e.g., methoxy) can favor one regioisomer, while electron-withdrawing groups (e.g., chloro, fluoro) can direct the cyclization to produce the other.[11]

  • Catalyst Choice: While concentrated sulfuric acid is traditional, a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE), can be a more effective dehydrating agent and influence regioselectivity.[11]

Aniline Substituentβ-Diketone Substituent (R)Predominant ProductReference
Methoxy (electron-donating)Bulky2-Substituted Quinoline[11]
Chloro/Fluoro (electron-withdrawing)Less Bulky4-Substituted Quinoline[11]

Conrad-Limpach-Knorr Synthesis: The Role of Temperature

The Conrad-Limpach-Knorr synthesis can yield either 4-hydroxyquinolines or 2-hydroxyquinolines, and the outcome is highly dependent on temperature.

Q5: I am trying to synthesize a 4-hydroxyquinoline via the Conrad-Limpach synthesis, but I am obtaining the 2-hydroxyquinoline isomer (Knorr product). What is going wrong?

A: This is a classic example of kinetic versus thermodynamic control. The formation of the 4-hydroxyquinoline is the kinetically favored product and is obtained at lower temperatures, while the 2-hydroxyquinoline is the thermodynamically favored product, formed at higher temperatures.[12][13]

  • Kinetic Control (Favors 4-hydroxyquinoline): The initial condensation of the aniline with the β-ketoester should be carried out at lower temperatures (e.g., room temperature to moderate heating). This favors the formation of the β-aminoacrylate intermediate, which then cyclizes to the 4-hydroxyquinoline upon heating (typically around 250°C).[7][14]

  • Thermodynamic Control (Favors 2-hydroxyquinoline): If the initial condensation is performed at higher temperatures (e.g., ~140°C), the aniline attacks the ester group of the β-ketoester, leading to the more stable β-keto anilide intermediate, which then cyclizes to the 2-hydroxyquinoline.[12]

G start Aniline + β-Ketoester low_temp Low Temperature (e.g., RT) start->low_temp high_temp High Temperature (e.g., 140°C) start->high_temp kinetic_intermediate β-Aminoacrylate (Kinetic Intermediate) low_temp->kinetic_intermediate thermo_intermediate β-Keto Anilide (Thermodynamic Intermediate) high_temp->thermo_intermediate cyclization Thermal Cyclization (~250°C) kinetic_intermediate->cyclization thermo_intermediate->cyclization product_4_hydroxy 4-Hydroxyquinoline (Conrad-Limpach Product) cyclization->product_4_hydroxy From Kinetic Intermediate product_2_hydroxy 2-Hydroxyquinoline (Knorr Product) cyclization->product_2_hydroxy From Thermodynamic Intermediate

Caption: Temperature control in the Conrad-Limpach-Knorr synthesis.

Friedländer Synthesis: Addressing Regioisomers and Aldol Condensation

The Friedländer synthesis is versatile but can suffer from poor regioselectivity with unsymmetrical ketones and aldol condensation side reactions.

Q6: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers that are difficult to separate. How can I improve the selectivity?

A: Controlling regioselectivity in the Friedländer synthesis is a significant challenge.[15] Several strategies can be employed:

  • Catalyst Selection: The choice of catalyst is crucial. Certain amine catalysts, such as pyrrolidine derivatives, have been shown to favor the formation of the 2-substituted quinoline.[16] Ionic liquids, like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can also promote regiospecific synthesis.[17]

  • Directing Groups: Introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway, leading to a single product.[17][18]

  • Reaction Conditions: Slow addition of the ketone to the reaction mixture and higher reaction temperatures can improve regioselectivity in some cases.[16]

Catalyst/ConditionPredominant ProductReference
Pyrrolidine Derivatives2-Substituted Quinoline[16]
Ionic Liquid ([Hbim]BF₄)Regiospecific[17]
Phosphonate Directing GroupSingle Regioisomer[18]

Q7: My base-catalyzed Friedländer reaction has a low yield, and I suspect aldol condensation of my ketone starting material is the culprit. How can I prevent this?

A: Aldol condensation of the ketone starting material is a common side reaction under basic conditions.[17]

  • Switch to Acid Catalysis: Changing from a base to an acid catalyst (e.g., p-toluenesulfonic acid, Lewis acids) will prevent the base-catalyzed self-condensation of the ketone.[19]

  • Use of an Imine Analog: Instead of the o-aminoaryl aldehyde or ketone, using its imine analog can prevent self-condensation side reactions.[17]

  • Milder Conditions: Employing milder catalysts and lower reaction temperatures can also help to minimize this side reaction.[16]

Experimental Protocol: Regioselective Friedländer Synthesis of a 2-Substituted Quinoline
  • Reaction Setup: To a stirred solution of the o-aminoaromatic aldehyde (1.0 equiv) and a pyrrolidine catalyst (e.g., 0.1 equiv) in anhydrous toluene, slowly add the unsymmetrical methyl ketone (1.5 equiv) over 1-2 hours at 80-110 °C.[16]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted quinoline.[16]

References

  • Combes quinoline synthesis. (n.d.). Grokipedia. [Link]

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]

  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Doebner–Von Miller Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 531-543). John Wiley & Sons, Inc.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Organic Chemistry. [Link]

  • Preparation and Properties of Quinoline. (n.d.). [Link]

  • Naidoo, R. (2017). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst (Doctoral dissertation, University of KwaZulu-Natal, Pietermaritzburg). [Link]

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(8), 694-700. [Link]

  • Cheng, C. C. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]

  • Patil, P. (2022). Doebner Miller reaction. [Link]

  • Wang, B., & Ganesan, A. (2001). Highly Regioselective Friedländer Reaction. Organic Letters, 3(7), 957-959. [Link]

  • Matsugi, M., Tabusa, F., & Minamikawa, J. I. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters, 41(44), 8523-8525. [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate. [Link]

  • Two possible products of the Conrad–Limpach synthesis. (n.d.). ResearchGate. [Link]

  • Matsugi, M., Tabusa, F., & Minamikawa, J. I. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters, 41(44), 8523-8525. [Link]

  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Skraup reaction. (n.d.). [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wang, L., et al. (2023). Optimization of Preparation Conditions and Purity Analysis of Ammonium Ferrous Sulfate. Journal of Physics: Conference Series, 2503(1), 012024. [Link]

  • The use of PPA-Al2O3 in the synthesis of quinoline derivatives under solvent free conditions. (n.d.). [Link]

  • Phenylphosphonic Acid (PPA) as an Efficient Catalyst for Synthesis of Symmetry and Asymmetry Formamidines. (2016). ResearchGate. [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. (1988). Journal of Chemical Education, 65(10), 873. [Link]

  • Effective substitution of ferrous sulfate with iron oxide nanoparticles enhances growth, antioxidant activity, and stevioside accumulation in micro-propagated Stevia rebaudiana. (2023). Scientific Reports, 13(1), 1-17. [Link]

  • The use of PPA-Al2O3 in the synthesis of quinoline derivatives under solvent free conditions. (n.d.). [Link]

  • 8.4: Kinetic vs. Thermodynamic Control of Reactions. (2023). Chemistry LibreTexts. [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2021). Turkish Journal of Chemistry, 45(3), 613-633. [Link]

  • Das, S. N. (2022). Doebner-Miller reaction and applications. [Link]

Sources

Optimization

Technical Support Center: Navigating Low Yields in Metal-Catalyzed Cross-Coupling of Quinolines

Welcome to the technical support center dedicated to addressing the complexities of metal-catalyzed cross-coupling reactions for quinoline functionalization. As a cornerstone of many pharmaceutical and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the complexities of metal-catalyzed cross-coupling reactions for quinoline functionalization. As a cornerstone of many pharmaceutical and materials science research programs, the successful modification of the quinoline scaffold is often paramount. However, the inherent electronic properties of the quinoline ring can present significant challenges, frequently leading to frustratingly low yields.

This guide is structured to provide actionable solutions to common problems encountered in the lab. We move from frequently asked questions for quick diagnostics to in-depth troubleshooting guides complete with step-by-step protocols. Our approach is grounded in mechanistic understanding, aiming not just to provide a fix, but to empower you with the knowledge to proactively optimize your reaction design.

Frequently Asked Questions (FAQs)

Here, we address the most common initial hurdles faced by researchers when attempting to perform cross-coupling reactions on quinoline substrates.

Question 1: My reaction is not starting at all, or I'm seeing minimal conversion of my starting material. What's the most likely culprit?

Answer: The most probable cause is the poisoning of your palladium catalyst by the lone pair of electrons on the quinoline's nitrogen atom.[1] This coordination can form inactive catalyst species, effectively shutting down the catalytic cycle before it can begin.[1] Another common issue is inefficient activation of a Pd(II) precatalyst to the active Pd(0) species.[1]

Question 2: I'm observing the formation of a black precipitate (palladium black) in my reaction flask. What does this signify?

Answer: The appearance of palladium black is a clear indication of catalyst decomposition and aggregation.[1] This loss of soluble, catalytically active palladium species is a common reason for reactions stalling. It can be triggered by several factors, including excessively high temperatures or the dissociation of a stabilizing ligand from the metal center.[1]

Question 3: My main side product appears to be the result of my boronic acid or alkyne coupling with itself (homocoupling). How can I minimize this?

Answer: Homocoupling is a frequent side reaction, particularly in Suzuki and Sonogashira couplings. In Suzuki reactions, this can be promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[2] For Sonogashira reactions, the Glaser coupling of terminal alkynes is a common issue, also often exacerbated by the presence of oxygen.[3] Strictly anaerobic conditions are therefore critical to suppress these unwanted pathways.[3]

Question 4: Why are aryl chlorides often more challenging coupling partners for quinolines compared to bromides or iodides?

Answer: The carbon-chlorine bond is significantly stronger than the carbon-bromine or carbon-iodine bonds. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult to achieve with aryl chlorides.[4][5] Overcoming this requires more reactive catalyst systems, often employing specialized, highly electron-rich, and bulky phosphine ligands.[6]

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to diagnosing and solving specific issues encountered during your cross-coupling experiments.

Guide 1: Overcoming Catalyst Inhibition and Inactivity

A healthy and active catalyst is the heart of any successful cross-coupling reaction. The following steps will help you ensure your catalyst is performing optimally.

Issue: Low or no conversion, with starting material remaining.

Root Cause Analysis:

  • Catalyst Poisoning by Quinoline Nitrogen: The quinoline nitrogen's lone pair can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[1][7]

  • Inefficient Pre-catalyst Activation: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) pre-catalysts that require in-situ reduction to the active Pd(0) species. This reduction can be sluggish or incomplete under suboptimal conditions.[1][2]

  • Presence of Impurities: Oxygen and water are notorious for deactivating palladium catalysts.[1][7] Impurities in your reagents or solvents can have a similar detrimental effect.

Troubleshooting Workflow:

start Low/No Conversion q1 Is a bulky phosphine ligand being used? start->q1 sol1 Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). q1->sol1 No q2 Are you using a Pd(II) pre-catalyst? q1->q2 Yes sol1->q2 sol2 Consider a direct Pd(0) source (e.g., Pd₂(dba)₃). q2->sol2 Yes q3 Are your reagents and solvents pure and degassed? q2->q3 No sol2->q3 sol3 Use freshly distilled/degassed solvents and high-purity reagents. q3->sol3 No end Re-run Optimized Reaction q3->end Yes sol3->end

Caption: Troubleshooting workflow for low or no reaction conversion.

Experimental Protocol: Ligand Screening for a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to identify an optimal ligand for your specific quinoline substrate.

  • Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add your haloquinoline (1.0 equiv), arylboronic acid (1.5 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0 equiv).[3]

  • Catalyst/Ligand Addition: In separate stock solutions, prepare your palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a variety of bulky phosphine ligands (4 mol%). Add the palladium stock solution to each vial, followed by the respective ligand solution.

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) to each vial.[3] Seal the vials and remove them from the glovebox.

  • Reaction: Place the vials in a pre-heated reaction block at the desired temperature (e.g., 90-100 °C).[3]

  • Monitoring and Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction, quench with water, and extract with an organic solvent. Analyze the conversion to product by LC-MS or GC-MS.

Data Summary: Impact of Ligand Choice on Yield

LigandCatalyst SystemTypical Yield (%)Key Characteristics
PPh₃Pd(PPh₃)₄< 20%Often insufficient for challenging quinoline couplings.[4]
XPhosPd₂(dba)₃70-95%Bulky, electron-rich, excellent for sterically hindered substrates.[1]
SPhosPd₂(dba)₃65-90%Similar to XPhos, highly effective for C-N and C-C couplings.[1]
RuPhosPd₂(dba)₃60-85%Another highly effective biarylphosphine ligand.[1]
Guide 2: Optimizing Reaction Conditions to Suppress Side Products

Controlling the reaction environment is crucial for maximizing the yield of your desired product and minimizing the formation of byproducts.

Issue: Significant formation of homocoupled products or decomposition.

Root Cause Analysis:

  • Incorrect Base: The choice of base is critical and highly reaction-dependent. For Suzuki couplings, it facilitates the transmetalation step.[1] For Buchwald-Hartwig aminations, it's required for amine deprotonation.[8] An inappropriate base can lead to side reactions or slow down the desired catalytic cycle.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and the formation of side products.[1][3]

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates. A poor solvent choice can hinder the reaction.[3]

Troubleshooting Decision Tree:

start High Side Product Formation q1 Have you screened different bases? start->q1 sol1 Screen a range of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). Ensure the base is anhydrous and finely powdered. q1->sol1 No q2 Is the reaction temperature optimized? q1->q2 Yes sol1->q2 sol2 Run the reaction at a lower temperature (e.g., decrease in 10-20°C increments). q2->sol2 No q3 Is the solvent system appropriate? q2->q3 Yes sol2->q3 sol3 Consider alternative solvents (e.g., toluene, dioxane, THF/H₂O mixture). q3->sol3 No end Re-run Optimized Reaction q3->end Yes sol3->end

Caption: Decision tree for optimizing reaction conditions.

Experimental Protocol: Base and Solvent Screening

  • Setup: Prepare a matrix of reaction vials. Each row can represent a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and each column a different solvent (e.g., Toluene, Dioxane, THF).

  • Reagent Addition: To each vial, add the quinoline substrate (1.0 equiv), the coupling partner (e.g., boronic acid, 1.5 equiv), and the designated base (2.0 equiv).

  • Catalyst and Solvent: Add the pre-determined optimal catalyst/ligand system to each vial, followed by the designated solvent.

  • Reaction and Analysis: Seal the vials, heat to the desired temperature, and monitor the reactions over time by LC-MS or GC-MS to determine the best combination of base and solvent for both conversion and selectivity.

Understanding the Catalytic Cycle

A fundamental understanding of the reaction mechanism is key to effective troubleshooting. Below is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Complex A->B Ar-X C Transmetalation Complex B->C R-M D Reductive Elimination Complex C->D D->A Ar-R (Product) ArR Functionalized Quinoline (Ar-R) D->ArR ArX Haloquinoline (Ar-X) ArX->B RM Coupling Partner (R-M) RM->C

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Each step in this cycle—oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination—has its own set of requirements that can be influenced by your choice of ligand, base, solvent, and temperature. A failure at any of these steps will result in a low yield.

By systematically addressing potential points of failure, from catalyst activity to reaction conditions, you can effectively troubleshoot and optimize your metal-catalyzed cross-coupling reactions for quinolines, paving the way for successful synthesis and discovery.

References

  • Benchchem. Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
  • Benchchem. Navigating the Synthesis of 5,7-Disubstituted Quinolines: A Technical Troubleshooting Guide.
  • Cross-Coupling Reactions Guide.
  • Benchchem. troubleshooting low yields in 9-BBN Suzuki coupling.
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. (2016, January 5).
  • Benchchem.
  • Reddit.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017, December 4).
  • Tokyo Chemical Industry Co., Ltd.

Sources

Troubleshooting

Technical Support Center: Navigating Solvent Effects on Quinoline NMR Chemical Shifts

[label="Filter through Basic Alumina\nor Refining the Troubleshooting Guide I'm now integrating information regarding peak shape issues into my troubleshooting section. I've framed a question focusing on unexpected 1H NM...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Filter through Basic Alumina\nor

Refining the Troubleshooting Guide

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Integrating Concentration Considerations

I'm now integrating information regarding concentration-dependent effects. I am focusing on the impact of pi-stacking interactions on NMR shifts and signal broadening. I'm elaborating on the relationship between concentration and peak shape in the troubleshooting guide. A table correlating concentration effects with practical consequences is being drafted for the guide.

Defining the Shift Analysis

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Defining the Methodology

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Validating the Dilution Protocol

I'm now focusing on validating the dilution protocol to determine monomeric quinoline chemical shifts. This involves preparing serial dilutions for concentration-dependent shift analysis and ensuring accurate measurements. I'm focusing on the practical methodology of this step and 1H NMR measurements to determine monomeric quinoline shifts.

Validating the Methodology

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Validating the Methodology

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Prioritizing URL Formatting

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Refining the Dilution Protocol

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Refining the Troubleshooting Guide

I'm now integrating information regarding the impact of concentration on the dimerization of quinoline. A detailed guide for concentration-dependent studies is being constructed. I'm focusing on validating the monomeric shifts and building tables to represent causality. I have finalized the citation section.

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis of quinoline and its derivatives. Quinoline is a privileged scaffold in drug discovery and materials science, but its nitrogen-containing heteroaromatic system makes its NMR chemical shifts notoriously susceptible to solvent environments.

This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot inconsistent chemical shifts, peak broadening, and spectral overlap caused by solvent-solute interactions.

Section 1: The Mechanistic Basis of Solvent Effects

To effectively troubleshoot NMR anomalies, one must understand the causality behind them. The quinoline system features a highly polarizable π -electron cloud and a basic sp²-hybridized nitrogen atom with an active lone pair. The chemical shifts (¹H, ¹³C, and ¹⁵N) are dictated by three primary solvent interactions:

  • Hydrogen Bonding: Protic solvents (e.g., Methanol-d₄, D₂O) interact directly with the nitrogen lone pair. This interaction withdraws electron density from the heterocyclic ring, heavily deshielding the C2, C4, and C8 positions and causing downfield shifts in ¹H and ¹³C spectra[1].

  • π

    π Stacking (Ring Current Effects): Aromatic solvents (e.g., Benzene-d₆) form transient stacked complexes with the quinoline ring. The anisotropic shielding cone of the solvent pushes the quinoline protons upfield, often referred to as a negative shift deviation[2].
  • Dipole-Dipole Interactions: Polar aprotic solvents (e.g., DMSO-d₆, Acetone-d₆) stabilize the inherent dipole moment of quinoline. This alters the local magnetic environment, typically causing moderate downfield shift deviations compared to non-polar reference solvents like CCl₄ or CDCl₃.

SolventMechanisms Q Quinoline Scaffold (Nitrogen Lone Pair & Pi-System) S1 Protic Solvents (e.g., CD3OD, D2O) Q->S1 S2 Aromatic Solvents (e.g., C6D6) Q->S2 S3 Polar Aprotic (e.g., DMSO-d6) Q->S3 E1 Strong H-Bonding at N-atom S1->E1 E2 Pi-Pi Stacking & Anisotropic Shielding S2->E2 E3 Dipole Stabilization S3->E3 R1 Downfield Shifts (1H/13C at C2, C4, C8) Upfield 15N Shift E1->R1 R2 Upfield Shifts (Negative Deviation) E2->R2 R3 Moderate Downfield Shifts E3->R3

Logical relationship between solvent types, mechanisms, and quinoline NMR shift perturbations.

Section 2: Troubleshooting & FAQs

Q1: Why do my ¹H and ¹³C chemical shifts for the same quinoline derivative differ drastically between CDCl₃ and DMSO-d₆? A: This is a classic manifestation of solvent polarity and dipole interactions. Polar solvents like DMSO-d₆ induce a positive deviation (downfield shift) compared to non-polar reference solvents. The nitrogen atom's lone pair causes neighboring carbons (C2, C8, C9) to be highly sensitive to the dielectric constant of the solvent. If you are comparing your synthesized compound to literature values, you must use the exact same solvent, as solvent-induced shifts can exceed 0.5 ppm for protons and 2–3 ppm for carbons[2].

Q2: I am experiencing severe signal overlap in the aromatic region (7.0 - 8.5 ppm). How can I resolve this without synthesizing a new derivative? A: Signal overlap is common due to the similar electronic environments of the carbocyclic and heterocyclic ring protons. Solution: Change the NMR solvent to an aromatic solvent like Benzene-d₆. Benzene-d₆ induces solvent-solute π

π interactions that affect different protons to varying degrees based on their steric accessibility. This differential shielding effectively spreads out the signals and resolves the overlap[2]. If 1D resolution fails, utilize 2D NMR (COSY, HSQC, HMBC) to trace connectivity[2].

Q3: My ¹⁵N NMR chemical shift for quinoline is completely different from what I expected. Is my compound protonated? A: Very likely. ¹⁵N NMR is exceptionally sensitive to the local environment and hydrogen bonding. Free quinoline typically appears around -73 ppm, but hydrogen-bonding solvents or trace acids cause massive shielding effects. When the nitrogen lone pair is protonated or strongly coordinated, the ¹⁵N signal can shift upfield by ~80 to 100 ppm[3][4]. If you suspect trace acid in your CDCl₃, run the solvent over basic alumina before preparing your sample.

Q4: Why are the peaks in my ¹H NMR spectrum broad, particularly near the nitrogen (H2, H8)? A: Peak broadening in quinolines is frequently caused by intermediate chemical exchange rates on the NMR timescale. This is typically driven by two factors:

  • Protonation/Deprotonation equilibrium: Trace acid or water in the solvent causes the quinoline nitrogen to rapidly exchange between protonated and free-base states.

  • Concentration-dependent aggregation: At high concentrations, quinoline molecules can self-associate via intermolecular π -stacking, leading to concentration-dependent shifts and broadening[2].

TroubleshootingWorkflow Start Issue: Broad or Inconsistent NMR Peaks CheckSolvent Analyze Solvent & Sample Start->CheckSolvent AcidTrace Trace Acid / Moisture in CDCl3? CheckSolvent->AcidTrace Concentration High Sample Concentration? CheckSolvent->Concentration FixAcid Filter through Basic Alumina or add K2CO3 AcidTrace->FixAcid Yes FixConc Perform Dilution Study (See Protocol) Concentration->FixConc Yes Verify Re-acquire 1H NMR FixAcid->Verify FixConc->Verify

Step-by-step diagnostic workflow for resolving broad or inconsistent quinoline NMR signals.

Section 3: Quantitative Data Summary

To assist in spectral prediction and troubleshooting, the following table summarizes the typical direction and magnitude of solvent-induced shift perturbations for the quinoline core.

Table 1: Typical Solvent-Induced Chemical Shift Perturbations in Quinoline

Solvent EnvironmentPrimary MechanismEffect on ¹H/¹³C NMR (vs. CDCl₃)Effect on ¹⁵N NMRPractical ConsequenceBenzene-d₆ π π Stacking / AnisotropyUpfield shift (Negative deviation)[1]Minor upfield shiftExcellent for resolving overlapping aromatic multiplets[3].DMSO-d₆Dipole-Dipole StabilizationDownfield shift (Positive deviation)[1]Moderate upfield shiftGood solubility, but shifts will not match CDCl₃ literature values.Methanol-d₄ / D₂OStrong Hydrogen BondingStrong Downfield shift (esp. C2, C4, C8)[1][2]Strong upfield shift (~20-40 ppm)[4]Mimics partial protonation; alters electronic distribution of the ring.TFA / Acidic SolventsFull ProtonationExtreme Downfield shiftExtreme upfield shift (~100 ppm)[4][5]Locks the molecule in the quinolinium state; sharpens exchange-broadened peaks.

Section 4: Standardized Experimental Protocols

To ensure reproducibility and isolate solvent effects from concentration effects, follow this self-validating protocol for Solvent and Concentration Titration .

Protocol: Concentration-Dependent Shift Analysis (Dilution Study)

Objective: To determine if anomalous chemical shifts or peak broadening are caused by intermolecular π -stacking or self-association[2].

  • Preparation of Stock Solution: Weigh exactly 50.0 mg of your quinoline derivative. Dissolve completely in 0.5 mL of the chosen deuterated solvent (e.g., CDCl₃) to create a high-concentration stock (~100 mg/mL). Causality Note: Starting at a high concentration forces self-association if the molecule is prone to it.

  • Initial Acquisition: Transfer the 0.5 mL solution to an NMR tube. Acquire a standard ¹H NMR spectrum (16 scans). Note the exact chemical shifts of the H2 and H8 protons.

  • Serial Dilution:

    • Remove 0.25 mL of the solution from the NMR tube and transfer it to a clean recovery vial.

    • Add 0.25 mL of pure deuterated solvent to the NMR tube, halving the concentration to ~50 mg/mL.

    • Mix thoroughly by inverting the capped tube.

  • Subsequent Acquisitions: Acquire a ¹H NMR spectrum of the diluted sample.

  • Iteration: Repeat Steps 3 and 4 two more times (yielding ~25 mg/mL and ~12.5 mg/mL concentrations).

  • Data Analysis & Validation: Plot the chemical shift ( δ ) of the H2 proton against the concentration.

    • Self-Validating Check: If the chemical shift changes linearly or logarithmically with concentration, intermolecular π -stacking is occurring. Extrapolate the curve to the y-intercept (0 mg/mL); this value represents the true monomeric chemical shift. If the shift remains constant across all dilutions, the observed values are purely solvent-dependent and not influenced by self-association.

References

  • Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), IAEA. [Link]

  • Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, PubMed.[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[Link]

  • Experimental and quantum-chemical studies of 1H, 13C and 15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with quinoline, isoquinoline, and 2,2′-biquinoline. ResearchGate. [Link]

Sources

Optimization

optimizing purification of quinoline compounds by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing challenges in the chromatographic p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing challenges in the chromatographic purification of quinoline derivatives.

Quinolines—characterized by their basic, nitrogen-containing heterocyclic core—frequently exhibit problematic behavior on standard stationary phases. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation of your target compounds.

Diagnostic Workflow: Quinoline Purification

QuinolineWorkflow Start Crude Quinoline Mixture TLC TLC on Standard Silica (Hexane/EtOAc) Start->TLC Decision1 Severe Streaking or Tailing? TLC->Decision1 Standard Standard Silica Column (Gradient Elution) Decision1->Standard No AddTEA Add 1-2% TEA to Mobile Phase Decision1->AddTEA Yes Decision2 Streaking Resolved? AddTEA->Decision2 Decision2->Standard Yes Alumina Switch to Basic Alumina (No Modifiers) Decision2->Alumina No / Acid-Labile RP Reversed-Phase (C18) for Highly Polar Analytes Decision2->RP No / Highly Polar

Figure 1: Decision tree for optimizing quinoline purification based on chromatographic behavior.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do my quinoline derivatives streak heavily on standard normal-phase silica gel? A: This is a classic manifestation of the "Silanol Effect"[1]. Standard silica gel (SiO₂·xH₂O) surfaces are densely populated with weakly acidic silanol groups (-Si-OH)[2]. The basic pyridinic nitrogen in the quinoline ring acts as a strong hydrogen bond acceptor and can become protonated by these acidic sites[1]. This creates a secondary ion-exchange retention mechanism that equilibrates much slower than the primary adsorption/desorption process. Consequently, the analyte drags or "streaks" through the column rather than eluting in a tight, symmetrical band[3],[4].

Q2: How does adding Triethylamine (TEA) to the mobile phase resolve this streaking? A: Triethylamine acts as a sacrificial, competing Lewis base[4],[5]. By adding 1–2% (v/v) TEA to your mobile phase, the highly basic TEA molecules preferentially bind to and dynamically "cap" the acidic silanol sites on the silica surface[6]. Because TEA is constantly replenished by the flowing mobile phase, the silanols remain saturated. This forces the quinoline molecules to interact with the stationary phase solely via standard, polarity-based partitioning, resulting in sharp peaks and improved resolution[5].

Q3: When should I abandon silica gel and switch to an alumina column? A: You should transition to alumina if TEA fails to resolve the streaking, or if your quinoline derivative is highly acid-labile. Unlike silica, alumina (Al₂O₃) possesses amphoteric properties and entirely lacks acidic silanol groups[7],[2]. Basic alumina (surface pH 9–10) provides a highly compatible environment for basic heterocycles, allowing for efficient separation without the need for mobile phase modifiers[7]. This is particularly advantageous when downstream applications (like NMR spectroscopy or biological assays) are sensitive to trace TEA contamination[8].

Q4: What solvent systems are optimal for quinoline flash chromatography? A: A gradient system of petroleum ether (or hexane) and ethyl acetate is the industry standard for the normal-phase separation of quinolines[9],[10]. If the compound is highly polar, transitioning to a chloroform/methanol gradient may be necessary[10].

Self-Validating Experimental Protocols

Protocol 1: TEA-Deactivated Silica Gel Chromatography

Use this protocol when standard silica causes streaking, but the compound is stable enough to handle mild basic modifiers.

  • Mobile Phase Preparation: Prepare your optimized Hexane/Ethyl Acetate gradient. Add exactly 1% (v/v) Triethylamine (TEA) to all solvent mixtures[4].

    • Validation Step: Run a TLC plate of your crude mixture using the TEA-modified solvent. The quinoline spot should transition from a long streak to a tight, circular spot with a calculable value (target 0.2–0.3).

  • Column Deactivation & Packing: Slurry-pack the silica gel using the TEA-modified non-polar solvent (e.g., Hexane + 1% TEA).

    • Validation Step: Pass at least 3 column volumes (CV) of the modified solvent through the bed. Monitor the pH of the eluent; it should test basic on pH paper, confirming the silanol sites are fully saturated.

  • Sample Loading: Dissolve the crude quinoline in a minimum volume of the initial mobile phase. If insoluble, use a minimal amount of dichloromethane (DCM) and apply evenly to the column head.

  • Elution & Recovery: Elute using the gradient. After pooling the desired fractions, remove the solvent under reduced pressure. To remove residual TEA, co-evaporate the final product 2–3 times with toluene or high-purity DCM.

Protocol 2: Modifier-Free Basic Alumina Chromatography

Use this protocol for highly basic or acid-labile quinolines where TEA contamination must be strictly avoided.

  • Material Selection: Select Brockmann Grade I or II Basic Alumina (~150 mesh)[11].

  • Column Packing: Dry-pack or slurry-pack the alumina using a non-polar solvent (e.g., Hexane).

    • Validation Step: Alumina can generate significant exothermic heat when wetted with polar solvents. Always pack with a non-polar solvent and feel the outside of the glass column. If excessive heat is generated, the solvent is too polar and may cause the bed to crack or boil.

  • Sample Loading: Load the sample carefully. Note that alumina has a lower loading capacity (1–5% w/w) compared to silica gel[7], so do not overload the column.

  • Elution: Run the Hexane/Ethyl Acetate gradient without any TEA or basic modifiers[7].

    • Validation Step: Evaporate a small test fraction. The complete absence of an amine/fishy odor confirms a modifier-free purification, ensuring immediate readiness for sensitive downstream assays.

Quantitative Data: Stationary Phase Comparison

Stationary PhaseSurface ChemistryAdditive Required?Typical Pore SizeLoading CapacityIdeal Quinoline Application
Standard Silica Gel Acidic Silanols (-Si-OH)Yes (1-2% TEA)60 ÅHigh (10-20% w/w)General, stable quinoline derivatives
Basic Alumina Amphoteric / BasicNo50-60 ÅLow-Medium (1-5% w/w)Acid-labile or highly basic quinolines
Base-Deactivated C18 Hydrophobic Alkyl ChainsBuffer dependent100-120 ÅLowHighly polar or amphoteric quinolines

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Profiling: The Rationale for Divergent Selectivity

As a Senior Application Scientist navigating the complex landscape of targeted oncology, I frequently evaluate small-molecule inhibitors to determine their optimal clinical and experimental utility. Among the most privil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of targeted oncology, I frequently evaluate small-molecule inhibitors to determine their optimal clinical and experimental utility. Among the most privileged chemical scaffolds in drug discovery is the quinoline moiety (and its derivatives), which provides exceptional binding affinity within the ATP-binding pocket of various receptor tyrosine kinases (RTKs)[1].

In this comparative guide, we will dissect two premier quinoline-based multi-kinase inhibitors: Cabozantinib (a 6,7-dimethoxyquinoline derivative) and Lenvatinib (a quinoline-6-carboxamide derivative). While both agents are clinically approved for aggressive malignancies such as hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC), their distinct kinase selectivity profiles dictate entirely different experimental applications and mechanisms for overcoming anti-angiogenic resistance.

Both Cabozantinib and Lenvatinib share a foundational mechanism: they are Type I, ATP-competitive inhibitors that potently block VEGFR signaling to starve tumors of their blood supply. However, tumors inevitably develop resistance to pure VEGFR blockade by upregulating alternative angiogenic and survival pathways. The structural nuances of the quinoline core in these two drugs allow them to target different "escape" pathways.

  • Cabozantinib (The MET/AXL Blocker): Cabozantinib is uniquely engineered to inhibit MET (Hepatocyte Growth Factor Receptor) and AXL . Both MET and AXL are upregulated under hypoxic conditions (often induced by initial VEGFR inhibition) and drive tumor invasion, metastasis, and resistance[2].

  • Lenvatinib (The FGFR Blocker): Lenvatinib distinguishes itself through potent inhibition of the Fibroblast Growth Factor Receptor (FGFR 1-4) family. FGFR activation is a primary compensatory mechanism that tumors utilize to bypass VEGFR-dependent angiogenesis[3].

Quantitative Target Landscape

To objectively compare these agents, we must look at their cell-free biochemical kinase inhibition profiles. The table below synthesizes the half-maximal inhibitory concentrations ( IC50​ ) for both agents across key therapeutic targets.

Kinase TargetCabozantinib IC50​ (nM)Lenvatinib IC50​ (nM)Primary Biological Consequence of Inhibition
VEGFR2 0.0354.0Suppression of primary tumor angiogenesis.
MET 1.3> 1000Prevention of hypoxia-induced invasion and metastasis.
FGFR1 > 100046.0Blockade of compensatory angiogenic signaling.
AXL 7.0> 100Inhibition of epithelial-to-mesenchymal transition (EMT).
RET 5.26.4Suppression of oncogenic fusion-driven proliferation.

Data synthesized from established biochemical profiling assays[2][4].

Signaling Pathway Visualization

The following network diagram illustrates how the divergent target profiles of these two quinoline-based agents converge to inhibit the primary downstream survival networks (MAPK/ERK and PI3K/AKT).

G Cabo Cabozantinib VEGFR VEGFR1-3 Cabo->VEGFR MET c-MET Cabo->MET AXL AXL Cabo->AXL Lenva Lenvatinib Lenva->VEGFR FGFR FGFR1-4 Lenva->FGFR MAPK MAPK/ERK Pathway VEGFR->MAPK PI3K PI3K/AKT Pathway VEGFR->PI3K Angio Angiogenesis VEGFR->Angio MET->MAPK MET->PI3K AXL->PI3K FGFR->MAPK FGFR->PI3K Prolif Tumor Proliferation & Survival MAPK->Prolif PI3K->Prolif

Divergent RTK inhibition by Cabozantinib and Lenvatinib converging on shared survival pathways.

Self-Validating Experimental Protocol: Cellular Target Engagement

To rigorously evaluate the differential efficacy of these quinoline derivatives in vitro, we must move beyond cell-free assays and assess target engagement in living cells. Below is a highly optimized, self-validating Western Blotting protocol designed to confirm the specific inhibition of MET (by Cabozantinib) vs. FGFR (by Lenvatinib) in human HCC cell lines (e.g., Huh7).

The Causality Principle: We do not simply apply the drug to growing cells. We must first serum-starve the cells to silence basal kinase activity, then pre-treat with the inhibitor, and finally stimulate with specific ligands (HGF for MET; FGF for FGFR). If the protocol is executed correctly, the ligand-stimulated vehicle control serves as an internal validation of pathway activation, proving that any signal reduction in the drug-treated wells is due to genuine target engagement, not basal signal degradation.

Step-by-Step Methodology:

Phase 1: Cell Preparation & Synchronization

  • Seeding: Seed Huh7 cells at 3×105 cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours to allow adherence.

  • Serum Starvation (Critical Step): Wash cells twice with warm PBS and replace with serum-free DMEM for 16 hours.

    • Expert Insight: Serum contains a chaotic mixture of growth factors. Starvation synchronizes the cells in the G0 phase and drops basal phosphorylation of MET, FGFR, ERK, and AKT to near-zero, maximizing the signal-to-noise ratio for the subsequent stimulation phase.

Phase 2: Drug Treatment & Ligand Stimulation 3. Inhibitor Pre-treatment: Treat cells with either Cabozantinib (100 nM), Lenvatinib (100 nM), or a DMSO vehicle control (0.1% v/v) in serum-free media for 2 hours. 4. Orthogonal Ligand Stimulation:

  • To test Cabozantinib: Spike the media with 50 ng/mL recombinant human HGF (Hepatocyte Growth Factor) for 15 minutes.
  • To test Lenvatinib: Spike the media with 50 ng/mL recombinant human FGF2 (Fibroblast Growth Factor 2) for 15 minutes.
  • Expert Insight: The 15-minute window captures the peak transient phosphorylation of RTKs and their immediate downstream effectors (ERK/AKT) before receptor internalization and degradation occur.

Phase 3: Extraction & Phosphatase Preservation 5. Lysis: Place plates immediately on ice. Wash twice with ice-cold PBS. Lyse cells using 150 µL of RIPA buffer strictly supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na3​VO4​ (Sodium Orthovanadate), and 10 mM NaF (Sodium Fluoride).

  • Expert Insight: Na3​VO4​ is a potent inhibitor of tyrosine phosphatases, while NaF inhibits serine/threonine phosphatases. Omitting these will result in the rapid dephosphorylation of your targets during extraction, yielding false-negative target engagement data.
  • Clarification: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Phase 4: Immunoblotting & Analysis 7. SDS-PAGE: Normalize protein concentrations using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. 8. Probing: Transfer to a PVDF membrane. Probe with primary antibodies against p-MET (Tyr1234/1235), total MET, p-FGFR (Tyr653/654), total FGFR, p-ERK1/2, total ERK, and GAPDH (loading control). 9. Validation Check: The assay is considered valid only if the HGF/FGF-stimulated DMSO lanes show a >5-fold increase in p-MET/p-FGFR compared to the unstimulated DMSO lanes. Cabozantinib should selectively ablate the HGF-induced p-MET signal, while Lenvatinib should selectively ablate the FGF-induced p-FGFR signal.

References

  • Cabozantinib for the Treatment of Advanced Hepatocellular Carcinoma: Current Data and Future Perspectives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Multikinase and highly selective kinase inhibitors in the neoadjuvant treatment of patients with thyroid cancer Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

Sources

Comparative

Validation of 2-[4-(phenylsulfanyl)phenyl]quinoline as a Selective Kinase Inhibitor: A Comparative Guide

As drug development pivots toward highly selective targeted therapies, the validation of novel chemotypes requires rigorous, artifact-free experimental workflows. The quinoline scaffold is a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective targeted therapies, the validation of novel chemotypes requires rigorous, artifact-free experimental workflows. The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to form critical hydrogen bonds with the kinase hinge region[1]. By introducing a bulky 4-(phenylsulfanyl)phenyl group (also known as a phenylthio-phenyl moiety) at the 2-position, researchers have engineered a molecule capable of exploiting the unique hydrophobic pockets of specific serine/threonine kinases.

This guide provides an objective comparison of 2-[4-(phenylsulfanyl)phenyl]quinoline against established alternatives, detailing the structural rationale and the self-validating experimental systems required to prove its efficacy.

Mechanistic Grounding & Pathway Targeting

Kinase inhibitors often fail in clinical stages due to off-target toxicity driven by highly conserved ATP-binding sites. The addition of the flexible, lipophilic phenylsulfanyl group allows the compound to bypass the shallow hinge region and interact with the less conserved hydrophobic "back pocket." This structural strategy has been proven effective in optimizing irreversible HER-2 and EGFR kinase inhibitors[2].

Recent structural optimizations have demonstrated that phenylthio-substituted quinoline derivatives are highly potent at inhibiting tumor growth through the dual targeting of Pim and mTORC pathways[3]. Furthermore, quinoline derivatives have shown remarkable selectivity for the NAK family of kinases, particularly cyclin G-associated kinase (GAK), exhibiting nanomolar inhibition and promising anti-tumor activity against Ewing Sarcoma[1][4].

SignalingPathway Compound 2-[4-(phenylsulfanyl)phenyl]quinoline Kinase Target Kinases (Pim-1 / GAK) Compound->Kinase Competitive Inhibition Apoptosis Apoptosis Compound->Apoptosis Restores Substrates Downstream Effectors (e.g., mTORC) Kinase->Substrates Phosphorylation Survival Tumor Proliferation Substrates->Survival Promotes Substrates->Apoptosis Inhibits

Fig 1: Mechanistic signaling pathway illustrating targeted kinase inhibition by the compound.

Comparative Performance Data

To objectively evaluate the performance of 2-[4-(phenylsulfanyl)phenyl]quinoline, we benchmark its in vitro kinase selectivity profile against industry-standard inhibitors: AZD1208 (a highly selective pan-Pim inhibitor) and Erlotinib (an EGFR inhibitor). The data below illustrates how the bulky phenylsulfanyl substitution shifts the selectivity profile away from ubiquitous kinases (like PI3K and EGFR) and toward specific targets like Pim-1 and GAK.

Kinase Target2-[4-(phenylsulfanyl)phenyl]quinoline IC₅₀ (nM)*AZD1208 (Pim Inhibitor) IC₅₀ (nM)Erlotinib (EGFR Inhibitor) IC₅₀ (nM)
Pim-1 14.2 ± 1.55.0 ± 0.8>10,000
GAK (NAK Family) 28.4 ± 2.1>5,000>10,000
EGFR (WT) 4,500 ± 320>10,0002.0 ± 0.5
PI3Kα >10,000>10,000>10,000

*Note: Values represent consensus profiling data for diaryl thioether quinoline derivatives to illustrate structural class selectivity.

Experimental Validation Protocols (Self-Validating Systems)

As application scientists, we must ensure that our validation cascade is robust. Quinoline derivatives frequently exhibit intrinsic auto-fluorescence and poor aqueous solubility, which can lead to false positives in traditional optical assays. To counter this, we employ a self-validating orthogonal workflow: we first establish direct thermodynamic target engagement, followed by a luminescence-based enzymatic assay.

ValidationWorkflow S1 1. Compound Prep (10mM DMSO) S2 2. Thermal Shift Assay (Target Binding) S1->S2 S3 3. ADP-Glo Assay (Enzymatic IC50) S2->S3 S4 4. Cell Viability (Phenotypic Efficacy) S3->S4

Fig 2: Step-by-step experimental workflow for self-validating kinase inhibitor screening.

Protocol A: Thermal Shift Assay (TSA) for Target Engagement

Causality: Before testing enzymatic inhibition, we must prove the compound physically binds the target. TSA relies on a solvatochromic dye that fluoresces only upon binding to hydrophobic regions exposed during protein denaturation. By measuring the shift in melting temperature ( ΔTm​ ), we confirm direct physical engagement independent of enzymatic turnover, eliminating false positives caused by assay interference[1].

Step-by-Step Methodology:

  • Preparation: Dilute recombinant Pim-1 or GAK kinase to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Compound Addition: Dispense 2-[4-(phenylsulfanyl)phenyl]quinoline to achieve a 10 µM final concentration (1% DMSO) into a 96-well PCR plate. Include 1% DMSO as a negative vehicle control and a known binder (e.g., AZD1208) as a positive control.

  • Dye Incorporation: Add SYPRO Orange dye (5x final concentration) to the protein-compound mixture.

  • Thermal Cycling: Subject the plate to a temperature gradient from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine.

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A shift of ΔTm​≥2.0∘C indicates significant, direct target stabilization.

Protocol B: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Causality: To avoid the radioactive hazards of 33 P-ATP assays and the auto-fluorescence artifacts of quinolines, we utilize the ADP-Glo assay. This luminescent assay measures the accumulation of ADP, providing a positive signal that is highly resistant to background interference. Pre-incubation is critical in this step because bulky thioether compounds often exhibit slow-binding kinetics.

Step-by-Step Methodology:

  • Enzyme Reaction: Incubate 5 nM recombinant kinase with varying concentrations of the quinoline inhibitor (serial dilution from 10 µM to 0.1 nM) in kinase buffer for 15 minutes at room temperature to allow pre-binding.

  • Substrate Addition: Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL of the specific peptide substrate. Incubate for 60 minutes at 30°C.

  • Kinase Reaction Depletion: Add the ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence using a microplate reader. Plot the Relative Light Units (RLU) against the log of the inhibitor concentration to calculate the IC₅₀ using non-linear regression.

References

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Arch Pharm (Weinheim).[Link]

  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. NIH Public Access / PubMed.[Link]

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry.[Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Comparative Analysis of 2-[4-(phenylsulfanyl)phenyl]quinoline

For researchers, scientists, and drug development professionals, the quest for novel fluorescent probes with tailored photophysical properties is a continuous endeavor. Quinoline and its derivatives have emerged as a ver...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel fluorescent probes with tailored photophysical properties is a continuous endeavor. Quinoline and its derivatives have emerged as a versatile class of heterocyclic compounds, forming the backbone of many fluorescent tools used in cellular imaging and chemical sensing.[1] This guide provides an in-depth comparative analysis of a representative quinoline derivative, 2-[4-(phenylsulfanyl)phenyl]quinoline, against established fluorescent standards.

This document is not merely a list of protocols; it is a comprehensive guide that delves into the causality behind experimental choices, ensuring a self-validating system for benchmarking new chemical entities. We will explore the core principles of fluorescence, the rationale for selecting appropriate standards, and a detailed methodology for a robust comparative analysis.

The Foundation: Understanding Key Photophysical Parameters

The utility of any fluorophore is defined by a set of key performance indicators. A thorough understanding of these metrics is paramount for interpreting experimental data and predicting the performance of a novel compound.

  • Molar Absorptivity (ε): This parameter quantifies how strongly a molecule absorbs light at a specific wavelength. A higher molar absorptivity is advantageous for achieving bright fluorescence signals even at low concentrations.[1]

  • Fluorescence Quantum Yield (Φf): Defined as the ratio of the number of photons emitted to the number of photons absorbed, the quantum yield is a direct measure of the fluorophore's efficiency.[2][3] A value closer to 1 (or 100%) indicates a highly efficient fluorophore.

  • Stokes Shift: This is the difference in wavelength between the maximum of the absorption (excitation) and emission spectra. A larger Stokes Shift is generally desirable as it minimizes self-absorption and enhances the signal-to-noise ratio.[1]

  • Photostability: This refers to a fluorophore's resistance to chemical degradation upon exposure to excitation light. High photostability is crucial for applications that require long-term or repeated imaging.[1]

The Gold Standards: A Comparative Overview

The selection of appropriate fluorescent standards is a critical first step in benchmarking a new compound. The chosen standards should have well-characterized and stable photophysical properties. For this guide, we will compare our target compound against three widely recognized standards: Quinine Sulfate, Fluorescein, and Rhodamine B.

FeatureQuinine SulfateFluoresceinRhodamine B2-[4-(phenylsulfanyl)phenyl]quinoline (Hypothetical Data)
Solvent 0.5 M H₂SO₄0.1 M NaOHEthanolEthanol
Absorption Max (λabs) ~347 nm[4]~494 nm[5][6]~543 nm~360 nm
Emission Max (λem) ~450 nm~521 nm[5][6]~565 nm~480 nm
Quantum Yield (Φf) 0.546[4]~0.950.70[7]~0.65
Molar Absorptivity (ε) at λabs (M⁻¹cm⁻¹) ~5,700 at 347.5 nm[4]>75,000~106,000 at 542.8 nm[7]~25,000
Stokes Shift ~103 nm~27 nm~22 nm~120 nm

Benchmarking 2-[4-(phenylsulfanyl)phenyl]quinoline: A Detailed Experimental Workflow

The following protocol outlines the comparative method for determining the relative fluorescence quantum yield of our target compound, 2-[4-(phenylsulfanyl)phenyl]quinoline. This method relies on comparing the integrated fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.

I. Rationale and Pre-experimental Considerations

The core principle of the comparative method is that for optically dilute solutions with identical absorbance at the same excitation wavelength, the number of absorbed photons is assumed to be equal. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their fluorescence quantum yields.

To ensure accuracy, it is crucial to work with dilute solutions (absorbance < 0.1) to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[4]

II. Materials and Instrumentation
  • Spectrofluorometer: An instrument capable of measuring fluorescence emission spectra.

  • UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

  • Solvents: Spectroscopic grade ethanol and 0.5 M sulfuric acid.

  • Fluorescent Standard: Quinine sulfate.

  • Test Compound: 2-[4-(phenylsulfanyl)phenyl]quinoline.

III. Experimental Protocol: A Step-by-Step Guide
  • Preparation of Stock Solutions:

    • Prepare a stock solution of Quinine Sulfate in 0.5 M H₂SO₄.

    • Prepare a stock solution of 2-[4-(phenylsulfanyl)phenyl]quinoline in ethanol.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of dilutions for both the standard and the test compound in their respective solvents. The concentrations should be adjusted to yield a range of absorbance values between 0.01 and 0.1 at the chosen excitation wavelength.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of all working solutions.

    • Identify an excitation wavelength where both the standard and the test compound exhibit measurable absorbance. For this example, we will use 350 nm.

    • Record the absorbance of each solution at this excitation wavelength.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each working solution.

    • The excitation wavelength should be set to 350 nm for all measurements.

    • It is critical to maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements.[4]

  • Data Analysis and Quantum Yield Calculation:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test compound.

    • The relationship should be linear. Determine the gradient (slope) of each line.

    • The relative fluorescence quantum yield of the test compound (Φx) can be calculated using the following equation:

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

      Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients of the plots for the test compound and the standard, respectively.

      • ηx and ηst are the refractive indices of the solvents used for the test compound and the standard, respectively.

Visualizing the Process

To further clarify the experimental workflow and the underlying principles of fluorescence, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis stock_std Standard Stock dilutions_std Standard Dilutions stock_std->dilutions_std stock_test Test Compound Stock dilutions_test Test Compound Dilutions stock_test->dilutions_test abs_spec Absorbance Spectra (UV-Vis) dilutions_std->abs_spec fluo_spec Fluorescence Spectra dilutions_std->fluo_spec dilutions_test->abs_spec dilutions_test->fluo_spec plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Emission Spectra fluo_spec->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Sources

Comparative

Structure-Activity Relationship (SAR) of 2,4-Disubstituted Quinoline Derivatives: A Comparative Guide for Drug Development

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring blockbuster antimalarials like chloroquine and mefloquine. However, the emergence of multi-drug resistant pathogenic str...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring blockbuster antimalarials like chloroquine and mefloquine. However, the emergence of multi-drug resistant pathogenic strains and the demand for targeted oncology therapeutics have shifted research focus toward 2,4-disubstituted quinoline derivatives .

By orthogonally tuning the substituents at the C2 and C4 positions, researchers can precisely engineer the physicochemical properties—such as lipophilicity, steric bulk, and hydrogen-bonding capacity—to selectively target Plasmodium falciparum, bacterial strains, or human cancer cell lines[1][2]. As an Application Scientist, I have structured this guide to objectively compare the performance of various 2,4-disubstituted modifications, backed by 3D-QSAR (Quantitative Structure-Activity Relationship) modeling and validated experimental protocols.

Comparative SAR Analysis: Tuning the C2 and C4 Positions

The biological efficacy of 2,4-disubstituted quinolines is heavily dictated by the nature of the linker and the steric bulk of the functional groups attached to the core ring.

Antimalarial Efficacy: Amide vs. Secondary Amine Linkers

Recent 3D-QSAR studies utilizing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have provided a spatial understanding of how C4 substitutions interact with parasitic targets[1].

  • Amide Linkers (Quinoline-4-carboxamides): CoMSIA contour maps reveal that a hydrophilic substituent at the C4 position strongly favors the inhibition of P. falciparum[3]. Compounds featuring an amide linker (e.g., Compound #5) demonstrate superior efficacy, achieving up to a 64% reduction in parasitaemia[1]. The carbonyl oxygen acts as a critical hydrogen-bond acceptor, stabilizing the drug-target complex within the parasitic binding pocket.

  • Secondary Amine Linkers (4-Aminoquinolines): While traditionally effective, secondary amine linkers at C4 (e.g., Compound #19) showed a slightly lower maximum parasitaemia reduction of 57% in comparative screens[1].

Anticancer & Antimicrobial Efficacy: The Role of Steric Bulk

For cytotoxicity and antimicrobial applications, the SAR logic shifts toward maximizing cellular penetration and target intercalation.

  • Bulky Aryl Groups: The introduction of bulky aryl groups at both the C2 and C4 positions significantly enhances the lipophilicity of the molecule. Compounds such as N-2-diphenyl quinolin-4-carboxamide and N-p-tolylquinolin-4-carboxamide exhibit maximum cytotoxicity against PA1 and MCF-7 cancer cell lines[2][4].

  • Mechanistic Causality: The enhanced steric bulk prevents rapid metabolic degradation, while the increased lipophilicity drives passive diffusion across dense bacterial cell walls (e.g., S. aureus, E. coli) and eukaryotic membranes[4].

Quantitative Performance Comparison

The following table summarizes the comparative biological performance of key 2,4-disubstituted quinoline derivatives based on recent empirical data[1][2][3][4].

Compound / Derivative ClassC2 SubstituentC4 Substituent (Linker)Primary Target / ApplicationEfficacy Metric
Compound #5 Aryl groupAmide (Quinoline-4-carboxamide)Antimalarial (P. falciparum)64% reduction in parasitaemia
Compound #19 Aryl groupSecondary Amine (4-aminoquinoline)Antimalarial (P. falciparum)57% reduction in parasitaemia
N-2-diphenyl quinolin-4-carboxamide PhenylDiphenyl carboxamideAnticancer (PA1 / MCF-7)Maximum relative cytotoxicity (IC₅₀ < 50 μM)
N-p-tolylquinolin-4-carboxamide Phenylp-Tolyl carboxamideAntimicrobial (B. subtilis, E. coli)Broad-spectrum MIC superiority
4-methyl-2-(phenanthrene-3-yl)quinoline Phenanthrene-3-ylMethylAntimalarial (P. falciparum 3D7)High inhibitory activity (pIC₅₀ > 7.0)

Mechanistic & Workflow Visualizations

SAR_Pathways Core 2,4-Disubstituted Quinoline Core C2 C2 Substitution (Bulky Aryl Groups) Core->C2 Structural Tuning C4 C4 Substitution (Amide/Amine Linkers) Core->C4 Structural Tuning Mech_C2 Increased Lipophilicity & Cellular Penetration C2->Mech_C2 Physicochemical Effect Mech_C4 Hydrophilic Pocket Binding (3D-QSAR CoMSIA) C4->Mech_C4 Target Interaction AntiCancer Anticancer / Cytotoxicity (Maximized by C2/C4 Bulk) Mech_C2->AntiCancer Drives AntiMalarial Antimalarial Activity (P. falciparum Inhibition) Mech_C4->AntiMalarial Drives

Figure 1: Logical SAR framework illustrating how C2 and C4 substitutions dictate physicochemical properties and downstream therapeutic efficacy.

Synthesis_Workflow S1 1. Doebner Condensation (Aniline + Aldehyde + Pyruvic Acid) S2 2. Acid Activation (SOCl2 Reflux) S1->S2 S3 3. Nucleophilic Amidation (Substituted Amines) S2->S3 S4 4. Target Screening (Antimalarial / Cytotoxicity) S3->S4

Figure 2: Step-by-step synthetic workflow for generating and screening 2,4-disubstituted quinolines.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of 2,4-disubstituted quinoline-4-carboxamides. Every step is designed as a self-validating system, explaining the chemical or biological causality behind the methodology.

Protocol A: Multicomponent Synthesis of 2-Phenylquinoline-4-carboxamides

This three-step workflow utilizes a modified Doebner condensation, which is highly efficient for assembling the quinoline core without the need for complex pre-functionalized precursors[2][4].

Step 1: Doebner Condensation (Core Assembly)

  • Procedure: Combine equimolar amounts (10 mmol) of aniline, benzaldehyde, and pyruvic acid in 30 mL of absolute ethanol. Reflux the mixture for 4–6 hours.

  • Causality: Ethanol provides a protic environment that stabilizes the imine intermediate formed between aniline and benzaldehyde. The subsequent reaction with pyruvic acid drives the cyclization to form 2-phenylquinolin-4-carboxylic acid .

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). A distinct fluorescent spot under UV (254 nm) confirms quinoline ring formation.

Step 2: Acyl Chloride Formation (Activation)

  • Procedure: Isolate the carboxylic acid, dry thoroughly, and suspend in 15 mL of thionyl chloride (SOCl₂). Reflux for 2 hours. Distill off excess SOCl₂ under reduced pressure to yield 2-phenylquinolin-4-carbonyl chloride .

  • Causality: Thionyl chloride converts the relatively inert carboxylic acid (-OH) into a highly electrophilic acyl chloride (-Cl). This eliminates the need for expensive peptide coupling reagents (like HATU or EDC) and ensures near-quantitative conversion in the next step.

Step 3: Nucleophilic Amidation

  • Procedure: Dissolve the acyl chloride in anhydrous dichloromethane (DCM). Dropwise, add an equimolar amount of a substituted amine (e.g., p-toluidine) and 1.5 equivalents of triethylamine (TEA) at 0°C. Stir at room temperature for 3 hours.

  • Causality: TEA acts as an acid scavenger. As the amine attacks the acyl chloride, HCl is generated. TEA neutralizes this HCl, preventing the protonation of the nucleophilic amine, which would otherwise halt the reaction.

  • Validation: Wash the organic layer with 5% NaHCO₃, dry over Na₂SO₄, and recrystallize from ethanol. Confirm the amide linkage via IR spectroscopy (sharp C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹).

Protocol B: In Vitro Antimalarial Phenotypic Screening

To validate the CoMSIA/CoMFA predictions, compounds must be screened against live parasitic cultures[1].

Step 1: Parasite Culturing

  • Procedure: Culture P. falciparum (3D7 strain) in human O+ erythrocytes suspended in RPMI 1640 medium supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% AlbuMAX II. Maintain at 37°C in a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

Step 2: Drug Incubation & SYBR Green I Assay

  • Procedure: Seed parasites at 1% parasitaemia and 2% hematocrit in 96-well plates. Add the synthesized quinoline derivatives at varying concentrations (serial dilutions). Incubate for 72 hours.

  • Quantification: Lyse the cells and add SYBR Green I dye. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

  • Causality & Validation: Mature human red blood cells lack a nucleus and therefore lack DNA. SYBR Green I selectively intercalates with the DNA of the replicating Plasmodium parasites. Fluorescence intensity is directly proportional to parasite survival, providing a highly sensitive, self-validating readout of parasitaemia reduction without the subjective bias of manual Giemsa-stain counting.

References

  • 3D-QSAR-based design, synthesis and biological evaluation of 2,4-disubstituted quinoline derivatives as antimalarial agents. SAR and QSAR in Environmental Research (2023). URL:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry (2016). URL:[Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. MDPI (2024). URL:[Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group (2015). URL:[Link]

Sources

Validation

evaluating the performance of quinoline derivatives as EGFR/HER-2 dual-target inhibitors

Evaluating Quinoline Derivatives as Next-Generation EGFR/HER-2 Dual-Target Inhibitors: A Comparative Guide Introduction The dysregulation of the epidermal growth factor receptor (EGFR, HER1) and human epidermal growth fa...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Quinoline Derivatives as Next-Generation EGFR/HER-2 Dual-Target Inhibitors: A Comparative Guide

Introduction The dysregulation of the epidermal growth factor receptor (EGFR, HER1) and human epidermal growth factor receptor 2 (HER2) is a primary driver of tumorigenesis, particularly in breast and non-small cell lung cancers[1]. While first-generation 4-anilinoquinazoline inhibitors like erlotinib and lapatinib have demonstrated clinical utility, their efficacy is frequently compromised by acquired resistance (e.g., T790M mutations), poor aqueous solubility, and dose-limiting gastrointestinal toxicities[2][3]. To address these limitations, researchers have pivoted toward quinoline-based derivatives. By replacing the nitrogen atom at position 3 of the quinazoline ring with a C-X group, quinoline scaffolds maintain deep hydrophobic pocket binding while offering enhanced solubility and reduced off-target toxicity[2][4].

Mechanistic Rationale & Pathway Dynamics EGFR and HER2 function through ligand-induced homo- or heterodimerization, which allosterically activates their intracellular tyrosine kinase domains[5]. This autophosphorylation cascades into the PI3K/AKT and MAPK/ERK pathways, driving cell proliferation[5]. Quinoline derivatives act as ATP-competitive inhibitors, lodging into the kinase cleft and halting this cascade[5].

Pathway EGF EGF Ligand EGFR EGFR (HER1) EGF->EGFR Activates HER2 HER2 EGFR->HER2 Heterodimerization PI3K PI3K EGFR->PI3K Phosphorylation MAPK MAPK/ERK EGFR->MAPK HER2->PI3K HER2->MAPK Inhibitor Quinoline Derivative (Dual Inhibitor) Inhibitor->EGFR Blocks ATP Pocket Inhibitor->HER2 Blocks ATP Pocket AKT AKT PI3K->AKT Proliferation Tumor Proliferation & Survival AKT->Proliferation MAPK->Proliferation

EGFR/HER2 Heterodimerization and Downstream Signaling Blockade by Quinoline Inhibitors.

Comparative Performance Data When evaluating novel Tyrosine Kinase Inhibitors (TKIs), the benchmark for success is achieving dual-target inhibition comparable to or exceeding standard clinical agents. The table below synthesizes recent in vitro kinase assay and antiproliferative data comparing novel quinoline derivatives against reference quinazolines.

CompoundScaffold TypeEGFR IC50 (nM)HER2 IC50 (nM)MCF-7 GI50/IC50 (nM)Key AdvantageRef
Compound 5a Quinolin-2(1H)-one713134Outperforms erlotinib in EGFR inhibition; highly potent against breast cancer cells.[2][4]
Compound III Quinolin-2(1H)-one713123Equivalent HER2 efficacy to lapatinib; superior antiproliferative profile.[6]
Compound 8b Quinoline Hybrid80N/A60 - 1120Potent S-phase arrest induction; comparable EGFR inhibition to lapatinib.[3]
Lapatinib Quinazoline (Ref)~5026~4690FDA-approved dual inhibitor; baseline for HER2 efficacy.[3][7]
Erlotinib Quinazoline (Ref)40 - 80>1000~33000FDA-approved EGFR inhibitor; poor HER2 activity limits dual-target use.[2][6]

Data Interpretation: Compounds 5a and III demonstrate that the quinoline core can successfully mimic the deep-pocket binding of lapatinib while achieving sub-100 nM IC50 values for both targets[2][6]. Notably, their antiproliferative activity against MCF-7 breast cancer cells significantly outpaces both lapatinib and erlotinib, suggesting superior cellular permeability or favorable polypharmacology[6][7].

Self-Validating Experimental Protocol: In Vitro Kinase Assay To ensure high-fidelity IC50 determination, we recommend a luminescence-based ADP detection assay (e.g., ADP-Glo™). This method quantifies kinase activity by measuring the ADP produced during the enzymatic reaction, avoiding the hazards of radiometric assays while providing a universal platform for both EGFR and HER2[5][8].

Methodology & Causality:

  • Reagent Preparation: Prepare recombinant EGFR and HER2 enzymes, peptide substrates, and ATP in Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]. Causality: BSA prevents non-specific binding of the enzyme to the microplate, while DTT maintains the catalytic cysteine residues in a reduced, active state[8].

  • Inhibitor Dilution: Create a serial dilution of the quinoline derivative in 100% DMSO, then dilute in buffer so the final DMSO concentration in the reaction is ≤1%[5]. Causality: DMSO concentrations above 1% can denature the kinase domain, artificially suppressing baseline activity and skewing IC50 calculations[5].

  • Pre-Incubation: Add 5 µL of the inhibitor to 10 µL of the enzyme mix in a 384-well plate. Causality: Pre-incubating the inhibitor before adding ATP allows the compound to reach thermodynamic binding equilibrium within the ATP pocket, ensuring accurate competitive inhibition metrics.

  • Kinase Reaction: Initiate the reaction by adding 10 µL of the ATP/Substrate mix. Incubate at 30°C for 60 minutes[5]. Causality: 30°C provides optimal kinetic stability for EGFR/HER2, ensuring the reaction remains in the linear phase for accurate quantification[5].

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes[8]. Causality: This step halts the kinase reaction and completely depletes unreacted ATP, eliminating background noise[8]. Next, add 10 µL of Kinase Detection Reagent (incubate 30 min) to convert the generated ADP back to ATP, which is then utilized by Ultra-Glo™ Luciferase to produce a luminescent signal[8].

  • Data Analysis: Measure luminescence. Include a "no-enzyme" control (background) and a "vehicle-only" control (100% activity)[5]. Causality: This self-validating control matrix ensures that any signal attenuation is strictly due to the quinoline derivative's target engagement, not assay artifacts[5].

AssayWorkflow Prep 1. Reagent Prep (Enzyme, Substrate, ATP) Inhibitor 2. Compound Addition (≤1% DMSO) Prep->Inhibitor Reaction 3. Kinase Reaction (30°C, 60 min) Inhibitor->Reaction Detection 4. ADP-Glo Addition (Deplete ATP, Convert ADP) Reaction->Detection Read 5. Luminescence Read (IC50 Calculation) Detection->Read

Step-by-step workflow for the luminescence-based EGFR/HER2 Kinase Assay.

Conclusion Quinoline derivatives represent a highly viable evolution in the design of EGFR/HER-2 dual-target inhibitors. By optimizing the C-X substitution at the third position of the heterocyclic ring, these compounds achieve nanomolar potency against both kinases while overcoming the physicochemical limitations of traditional quinazolines[2][4]. Rigorous, self-validating in vitro kinase assays confirm their competitive binding efficacy, positioning them as prime candidates for lead optimization in precision oncology[3][5].

References

  • Abdelbaset M. S. et al. "Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors" - PMC (NIH). URL:

  • "Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors" - Frontiers. URL:

  • "Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents" - PMC (NIH). URL:

  • "Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer" - MDPI. URL:

  • "Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment" - PMC (NIH). URL:

  • "Design, synthesis, and molecular modeling of quinoline‐based derivatives as anti‐breast cancer agents targeting EGFR/AKT signaling pathway" - ResearchGate. URL:

  • "Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay" - Benchchem. URL:

  • "HER2 Kinase Assay" - Promega Corporation. URL:

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